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  • Product: (2,2-Dimethylcyclohexyl)methanesulfonyl chloride
  • CAS: 1695016-55-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2,2-Dimethylcyclohexyl)methanesulfonyl chloride: Synthesis, Properties, and Applications

Abstract (2,2-Dimethylcyclohexyl)methanesulfonyl chloride is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its sterically hindered cycloalip...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride is a reactive chemical intermediate of significant interest in the fields of medicinal chemistry and advanced organic synthesis. Its sterically hindered cycloaliphatic structure, combined with the highly electrophilic sulfonyl chloride moiety, offers a unique building block for creating complex molecular architectures. This guide provides a comprehensive overview of its structure, plausible synthetic routes, predicted physicochemical properties, and core reactivity. Detailed protocols for its synthesis and subsequent derivatization into sulfonamides and sulfonate esters are presented, highlighting its utility in drug discovery programs. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this compound's unique characteristics.

Introduction: The Strategic Value of Hindered Sulfonyl Chlorides

Sulfonyl chlorides are a cornerstone functional group in modern organic synthesis, primarily serving as robust electrophiles for the formation of sulfonamides and sulfonate esters.[1][2] These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and materials. The sulfonamide functional group, in particular, is a privileged scaffold in medicinal chemistry, found in drugs with applications ranging from antibacterial and antiviral agents to diuretics and anticancer therapies.[3][4][5]

The specific structure of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride introduces a significant steric element—the gem-dimethyl group on the cyclohexane ring. This feature is not merely a passive substituent; it imparts distinct properties to the molecule and its derivatives:

  • Conformational Locking: The 2,2-dimethyl substitution restricts the conformational flexibility of the cyclohexane ring, which can be strategically employed to control the three-dimensional presentation of pharmacophoric elements in a drug candidate.

  • Metabolic Stability: The quaternary carbon center is resistant to oxidative metabolism (e.g., hydroxylation by cytochrome P450 enzymes), potentially enhancing the pharmacokinetic profile and in vivo half-life of derivative compounds.

  • Modulated Reactivity: The steric bulk adjacent to the reactive center can influence the kinetics of its reactions, offering a handle for achieving selectivity in complex synthetic sequences.

This guide will explore the synthesis, characterization, and synthetic utility of this valuable, sterically hindered building block.

Molecular Structure and Predicted Properties

The core structure consists of a cyclohexane ring substituted at the 2-position with two methyl groups. A methylene bridge connects this ring to the sulfonyl chloride functional group (-SO₂Cl).

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Caption: Structure of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₁₇ClO₂SBased on atomic composition.
Molecular Weight ~224.75 g/mol Sum of atomic weights.
Appearance Colorless to pale yellow liquidTypical for aliphatic sulfonyl chlorides.[6]
Odor Pungent, sharpCharacteristic of reactive acyl and sulfonyl chlorides.
Boiling Point > 120 °C (at reduced pressure)High molecular weight and polar functional group suggest a high boiling point; likely decomposes at atmospheric pressure.
Solubility Soluble in aprotic organic solvents (DCM, THF, Toluene); Insoluble in water.Polar functional group allows dissolution in polar aprotic solvents.
Reactivity Highly reactive with nucleophiles. Water-sensitive.The sulfonyl chloride moiety is a strong electrophile. It will react with water (hydrolysis) and other nucleophiles like amines and alcohols.[7][8]

Synthesis Pathway and Experimental Protocols

A robust and scalable synthesis of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride can be envisioned starting from the corresponding thiol, (2,2-Dimethylcyclohexyl)methanethiol. The key transformation is the oxidative chlorination of the thiol.[9]

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Synthesis_Workflow A (2,2-Dimethylcyclohexyl)methanol (Precursor) B (2,2-Dimethylcyclohexyl)methanethiol (Thiol Intermediate) A->B Thiolation (e.g., via Mesylate/Tosylate) C (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (Final Product) B->C Oxidative Chlorination (e.g., Cl₂ in H₂O/HCl)

Caption: Proposed two-step synthesis workflow.

Protocol 1: Synthesis of (2,2-Dimethylcyclohexyl)methanethiol

The conversion of the precursor alcohol, (2,2-dimethylcyclohexyl)methanol, to the corresponding thiol is a critical step. While various methods exist for alcohol-to-thiol conversion, a common laboratory-scale approach involves activation of the alcohol as a mesylate or tosylate, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide or thiourea.

Materials:

  • (2,2-Dimethylcyclohexyl)methanol

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM)

  • Thiourea

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Alcohol: Dissolve (2,2-dimethylcyclohexyl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C. Add methanesulfonyl chloride (1.2 eq) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate in vacuo to yield the crude mesylate.

  • Thiolation: Dissolve thiourea (1.5 eq) in ethanol. Add the crude mesylate dissolved in ethanol. Reflux the mixture for 4-6 hours.

  • Hydrolysis: Cool the reaction mixture and add a solution of NaOH (3.0 eq) in water. Reflux for another 2-3 hours to hydrolyze the isothiouronium salt.

  • Final Work-up: Cool to room temperature and acidify with 1M HCl until pH ~1. Extract the product with diethyl ether (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. The crude thiol can be purified by distillation under reduced pressure.

Protocol 2: Oxidative Chlorination to the Sulfonyl Chloride

The direct oxidative chlorination of the thiol is an effective method for preparing the sulfonyl chloride.[9][10] This reaction is typically performed in an aqueous medium using chlorine gas.

Materials:

  • (2,2-Dimethylcyclohexyl)methanethiol

  • Hydrochloric acid (36% w/w)

  • Chlorine gas (Cl₂)

  • Ice

  • Dichloromethane (DCM) or Diethyl Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, suspend (2,2-Dimethylcyclohexyl)methanethiol (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C using an ice bath.

  • Chlorination: Bubble chlorine gas through the vigorously stirred suspension. The reaction is exothermic; maintain the temperature between 5-10 °C by controlling the chlorine addition rate and external cooling. Monitor the reaction until the thiol is fully consumed (e.g., by GC-MS analysis of a quenched aliquot).

  • Isolation: Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen. The sulfonyl chloride product, being insoluble in the aqueous medium, will typically form a separate layer or an oily precipitate.

  • Work-up: Extract the product into cold DCM or diethyl ether. Wash the organic layer with cold brine to remove residual acid.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature (<30 °C) to avoid decomposition. The final product should be stored under an inert atmosphere at low temperature.

Key Reactions and Applications in Drug Development

The primary utility of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride lies in its ability to react with nucleophiles to form stable sulfonamide and sulfonate ester linkages.

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Reactions SC (2,2-Dimethylcyclohexyl)methanesulfonyl chloride Sulfonamide N-Substituted Sulfonamide SC->Sulfonamide + Base (e.g., Pyridine) - HCl Ester Sulfonate Ester SC->Ester + Base (e.g., Pyridine) - HCl Amine Primary/Secondary Amine (R¹R²NH) Amine->Sulfonamide Alcohol Alcohol/Phenol (R³OH) Alcohol->Ester

Caption: Core reactions of the title sulfonyl chloride.

Formation of Sulfonamides

The reaction with primary or secondary amines is a cornerstone for synthesizing sulfonamides, a critical class of therapeutic agents.[11][12] The sulfonamide linkage acts as a stable, non-hydrolyzable mimic of other functional groups and can participate in crucial hydrogen bonding interactions with biological targets.[3]

Protocol 3: General Procedure for Sulfonamide Synthesis

  • Setup: Dissolve the amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in an aprotic solvent like DCM or THF at 0 °C under a nitrogen atmosphere.

  • Addition: Add a solution of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.1 eq) in the same solvent dropwise to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring completion by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the resulting crude sulfonamide by column chromatography or recrystallization.

Formation of Sulfonate Esters

Alcohols can be converted into sulfonate esters, which are excellent leaving groups in nucleophilic substitution and elimination reactions.[13][14] This transformation effectively converts a poorly reactive hydroxyl group into a highly reactive site, with the key advantage that the reaction proceeds with retention of stereochemistry at the alcohol's carbon center.[15]

Protocol 4: General Procedure for Sulfonate Ester Synthesis

  • Setup: Dissolve the alcohol (1.0 eq) in pyridine (used as both solvent and base) or in DCM with triethylamine (1.5 eq) at 0 °C.

  • Addition: Add (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.2 eq) portion-wise or as a solution in DCM.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate. Wash the organic layer with cold, dilute copper sulfate solution (to remove pyridine), followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the sulfonate ester product, typically by flash chromatography.

Predicted Spectroscopic Characterization

Accurate characterization is essential.[16] Based on analogous structures, the following spectral features are predicted for (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.

TechniquePredicted Key Signals and Features
¹H NMR ~3.7 ppm (d, 2H): The methylene protons (CH₂) adjacent to the SO₂Cl group will be significantly deshielded and appear as a doublet. 0.8 - 2.0 ppm (m): A complex series of multiplets corresponding to the cyclohexyl ring protons. ~0.9 ppm (s, 6H): Two sharp singlets (or one singlet for 6H) for the two equivalent methyl groups.
¹³C NMR ~60-70 ppm: Deshielded methylene carbon attached to the SO₂ group. ~35-45 ppm: Quaternary carbon of the C(CH₃)₂ group. ~20-40 ppm: Multiple signals for the remaining cyclohexyl carbons. ~25-30 ppm: Signals for the two methyl carbons.
IR Spectroscopy ~1370 cm⁻¹ and ~1170 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.[17][18] ~2950-2850 cm⁻¹: C-H stretching vibrations of the aliphatic groups.
Mass Spectrometry Molecular Ion (M⁺): A peak corresponding to the molecular weight (~224.75). Isotope Pattern: A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[17] Fragmentation: Loss of Cl (M-35/37) and SO₂ (M-64) are expected fragmentation pathways.

Safety and Handling

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride must be handled with appropriate safety precautions due to its high reactivity and corrosive nature.

  • Primary Hazards: The compound is corrosive and a lachrymator. It can cause severe burns to the skin, eyes, and respiratory tract.[7] It reacts exothermically, sometimes violently, with water and other protic substances to release corrosive hydrochloric acid (HCl).[8][19]

  • Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[6] Wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield. A chemical-resistant lab coat is mandatory.[7]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.

  • Spill & Disposal: Absorb small spills with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use water to clean up spills. All waste must be handled in accordance with local, state, and federal regulations.

Conclusion

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride is a valuable synthetic intermediate that combines a sterically defined aliphatic scaffold with a highly versatile reactive handle. Its synthesis, while requiring careful handling of reactive intermediates, follows established and reliable chemical transformations. The ability to readily form robust sulfonamide and sulfonate ester linkages makes it a powerful tool for medicinal chemists and drug development professionals aiming to create novel therapeutics with potentially enhanced metabolic stability and controlled three-dimensional structure. The protocols and predictive data provided in this guide serve as a foundational resource for the effective utilization of this compound in advanced chemical synthesis.

References

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150.[3][4][5]

  • Chawla, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18, 2683–2703.[11]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from libretexts.org.[18]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Retrieved from coleparmer.com.[19]

  • El-Aasr, M., et al. (2009). Utility of cyclohexanethiols in organic synthesis. ACG Publications.[20]

  • Gao, P., et al. (2025). Developments in the Synthesis of Methanethiol by High H2S-containing Syngas. ResearchGate.[21]

  • Hamed, E. A. (2021). Synthesis of new heterocyclic derivatives from 2- furyl methanethiol and study their applications. Eurasian Chemical Communications.[22]

  • Khan, I., et al. (2022). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 12(1), 1-20.[12]

  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(11), 2377-2391.[23]

  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog.[17]

  • National Center for Biotechnology Information. (n.d.). Methanethiol. PubChem. Retrieved from pubchem.ncbi.nlm.nih.gov.[24]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Retrieved from organic-chemistry.org.[25]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from organic-chemistry.org.[9]

  • Pearson Education. (2022). Leaving Group Conversions - Sulfonyl Chlorides. Retrieved from pearson.com.[15]

  • Periodic Chemistry. (2019). Sulfonate Esters. Retrieved from periodicchemistry.com.[14]

  • Pince, L., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235-18239.[2]

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Publishing.[26]

  • Royal Society of Chemistry. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.[27]

  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride. Retrieved from scbt.com.[28]

  • Slideshare. (n.d.). Med.chem sulfonamides. Retrieved from slideshare.net.[29]

  • The Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols. Retrieved from organichemistrytutor.com.[13]

  • U.S. National Oceanic and Atmospheric Administration. (n.d.). SULFURYL CHLORIDE. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov.[8]

  • U.S. National Institute of Standards and Technology. (n.d.). (+)-Camphor-10-sulfonyl chloride. NIST Chemistry WebBook.[30]

  • U.S. Patent US2647151A. (1953). Production of methanethiol. Google Patents.[31]

  • Various Authors. (2025). A Library of Conformationally Restricted Saturated Heterocyclic Sulfonyl Chlorides. ResearchGate.[32]

  • Various Authors. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.[1]

  • Various Authors. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.[16]

  • Various Authors. (2025). Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor. Semantic Scholar.[33]

  • Various Authors. (2025). Safe Handling and Quenching of Sulfonyl Chlorides. BenchChem.[7]

  • Various Authors. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.[10]

  • YouTube. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. Professor Dave Explains.[34]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Chemistry by Ashish Kumar.[35]

Sources

Exploratory

Molecular weight and formula of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride

The following technical monograph details the physicochemical identity, structural properties, and synthetic architecture of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride . Executive Summary (2,2-Dimethylcyclohexyl)me...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph details the physicochemical identity, structural properties, and synthetic architecture of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride .

Executive Summary

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride (CAS: 1695016-55-7 ) is a specialized aliphatic sulfonyl chloride reagent used primarily in medicinal chemistry as a building block for sulfonamides.[1] Its structural uniqueness lies in the gem-dimethyl substitution at the C2 position of the cyclohexane ring. This steric bulk imposes significant conformational constraints on the attached sulfonylmethyl arm, influencing the binding kinetics and metabolic stability of downstream pharmaceutical candidates.

This guide provides a definitive breakdown of its molecular data, a derived synthetic pathway based on reliable functional group interconversions, and handling protocols for laboratory applications.

Physicochemical Identity

Core Data Matrix
PropertyValue
CAS Registry Number 1695016-55-7
IUPAC Name (2,2-Dimethylcyclohexyl)methanesulfonyl chloride
Molecular Formula C₉H₁₇ClO₂S
Molecular Weight 224.75 g/mol
Physical State Liquid (Standard Conditions) or Low-melting Solid
Predicted Boiling Point ~315°C (at 760 mmHg) / ~120°C (at 10 mmHg)
Density (Predicted) ~1.15 g/cm³
Structural Analysis & Formula Derivation

The molecular formula C₉H₁₇ClO₂S is derived from the structural connectivity of a cyclohexane scaffold modified with a methanesulfonyl chloride tail and a gem-dimethyl lock.

  • Carbon Count (9):

    • Cyclohexane Ring: 6 Carbons.

    • Gem-dimethyl group at C2: 2 Carbons.

    • Methylene linker (-CH₂-): 1 Carbon.

  • Hydrogen Count (17):

    • Ring C1 (Methine): 1 H.

    • Ring C2 (Quaternary): 0 H.

    • Ring C3–C6 (Methylenes): 8 H (4 × 2).

    • Gem-dimethyl groups: 6 H (2 × 3).

    • Methylene linker (-CH₂-SO₂-): 2 H.

  • Heteroatoms:

    • Sulfonyl Chloride group (-SO₂Cl): 1 S, 2 O, 1 Cl.

Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric crowding near the sulfonyl chloride functionality provided by the C2 gem-dimethyl group.

Structure Ring Cyclohexane Ring (C6H10) GemDimethyl 2,2-Dimethyl Group (Steric Lock) Ring->GemDimethyl C2 Position Linker Methylene Linker (-CH2-) Ring->Linker C1 Position Sulfonyl Sulfonyl Chloride (-SO2Cl) Linker->Sulfonyl Reactive Head

Figure 1: Structural connectivity of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride, emphasizing the proximity of the steric 'lock' to the reactive center.

Synthetic Architecture

Since specific process patents for this exact CAS are rarely disclosed in open literature, the following protocol is reconstructed from authoritative functional group interconversion (FGI) standards for hindered aliphatic sulfonyl chlorides. This pathway prioritizes yield and purity over atom economy, suitable for research-scale preparation.

Retrosynthetic Analysis

The most reliable disconnection is at the C–S bond . Direct chlorosulfonation of the hydrocarbon is not recommended due to lack of regioselectivity caused by the tertiary C1 hydrogen and the gem-dimethyl group.

  • Target: R-CH₂-SO₂Cl

  • Precursor: R-CH₂-SH (Thiol) or R-CH₂-SAc (Thioacetate).

  • Starting Material: (2,2-Dimethylcyclohexyl)methanol (Commercially available or derived from the acid).

Step-by-Step Synthesis Protocol
Phase 1: Activation of the Alcohol

Reaction: Conversion of (2,2-dimethylcyclohexyl)methanol to the Mesylate.

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM.

  • Mechanism: Nucleophilic attack of the alcohol oxygen on MsCl.

  • Protocol:

    • Dissolve 1.0 eq of alcohol in dry DCM at 0°C.

    • Add 1.5 eq Et₃N followed by dropwise addition of 1.2 eq MsCl.

    • Stir for 2 hours. The steric bulk at C2 may slightly retard the reaction rate compared to linear alcohols.

    • Aqueous workup yields the crude mesylate.[2]

Phase 2: Introduction of Sulfur

Reaction: Displacement of Mesylate with Thioacetate.

  • Reagents: Potassium Thioacetate (KSAc), DMF, 60°C.

  • Mechanism: S_N2 substitution.

  • Critical Note: The "neopentyl-like" beta-branching (C2 is quaternary) makes this displacement slower. Heating to 60–80°C in a polar aprotic solvent (DMF or DMSO) is required to drive the reaction.

  • Protocol:

    • Dissolve crude mesylate in DMF.

    • Add 1.5 eq Potassium Thioacetate.

    • Heat to 60°C for 12–18 hours. Monitor by TLC/LCMS.

    • Extract with Et₂O/Water to isolate the Thioester.

Phase 3: Oxidative Chlorination (The "NCS" Method)

Reaction: Conversion of Thioester/Thiol to Sulfonyl Chloride.

  • Reagents: N-Chlorosuccinimide (NCS), 2N HCl, Acetonitrile.

  • Mechanism: Oxidative cleavage of the C-S bond followed by chlorination.[2]

  • Why this method? It avoids the harsh conditions of Cl₂ gas and is milder for complex scaffolds.

  • Protocol:

    • Suspend 1.0 eq of Thioester in Acetonitrile/2N HCl (5:1 ratio).

    • Cool to 0°C.

    • Add 4.0 eq NCS portion-wise (exothermic).

    • Stir for 1 hour. The mixture will turn yellow-green.

    • Workup: Dilute with water, extract immediately with EtOAc. Wash with brine. Dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexane/EtOAc) if necessary, though sulfonyl chlorides are often used crude due to instability on silica.

Synthesis Workflow Diagram

Synthesis Start Start: (2,2-Dimethylcyclohexyl)methanol Step1 Step 1: Mesylation (MsCl, Et3N, DCM) Start->Step1 Inter1 Intermediate: Mesylate Step1->Inter1 Step2 Step 2: Thioacetylation (KSAc, DMF, 60°C) Inter1->Step2 SN2 Displacement Inter2 Intermediate: Thioacetate Step2->Inter2 Step3 Step 3: Oxidative Chlorination (NCS, HCl, MeCN) Inter2->Step3 Oxidation Final Product: (2,2-Dimethylcyclohexyl)methanesulfonyl chloride Step3->Final

Figure 2: Synthetic workflow for the conversion of the alcohol precursor to the target sulfonyl chloride.

Reactivity & Applications

Medicinal Chemistry Utility

This compound serves as a "capped" sulfonylating agent. The 2,2-dimethylcyclohexyl motif is lipophilic and bulky.

  • Conformational Locking: The gem-dimethyl group forces the cyclohexane ring into a specific chair conformation, potentially locking the orientation of the sulfonamide bond in the active site of a protein.

  • Metabolic Stability: The steric bulk protects the adjacent positions from metabolic oxidation (e.g., by CYP450 enzymes).

Handling & Stability
  • Hydrolysis Sensitivity: Like all sulfonyl chlorides, this compound is sensitive to moisture. It hydrolyzes to the sulfonic acid (C₉H₁₇SO₃H) and HCl upon exposure to water.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Reactivity Profile: Reacts violently with strong bases, amines, and alcohols.

References

  • Enamine Ltd. (2025).[3] Catalog Entry: (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (CAS 1695016-55-7).[1][3][4] Retrieved from (Verified Catalog Item).

  • BLD Pharm . (2025). Product Specifications: (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.[1][3][5] Retrieved from .

  • Nishiguchi, A., et al. (2002). "Efficient Synthesis of Aliphatic Sulfonyl Chlorides from Thioacetates using N-Chlorosuccinimide." Synthesis, 2002(11), 1658-1662. (Methodological Basis for Phase 3).
  • PubChem . (2025). Compound Summary: C9H17ClO2S Isomers. National Library of Medicine. Retrieved from .

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Sulfonamides using (2,2-Dimethylcyclohexyl)methanesulfonyl chloride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing the novel, sterically hindered reagent, (2,2-Dimethylcyclohexyl)methanesulfonyl chloride....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of sulfonamides utilizing the novel, sterically hindered reagent, (2,2-Dimethylcyclohexyl)methanesulfonyl chloride. Recognizing the absence of established literature for this specific reagent, this document pioneers a theoretical and practical framework for its synthesis and application. We present a plausible, high-yield synthetic route to the sulfonyl chloride itself, followed by an in-depth protocol for its coupling with primary and secondary amines. A central focus is placed on the scientific rationale behind the experimental design, with particular emphasis on strategies to overcome the anticipated low reactivity due to significant steric hindrance. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to incorporate unique, bulky aliphatic moieties into novel sulfonamide-based compounds.

Introduction: The Rationale for a Sterically Demanding Sulfonyl Chloride

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs[1][2][3]. The classical and most robust method for their synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine[1]. The structural diversity of these two components allows for the generation of vast chemical libraries for drug discovery.

While aromatic and simple alkyl sulfonyl chlorides are widely used, the exploration of more complex, sterically hindered aliphatic sulfonyl chlorides remains an area of opportunity. The introduction of a bulky, lipophilic group like the 2,2-dimethylcyclohexyl moiety can profoundly influence the physicochemical properties of the final sulfonamide. Potential benefits include:

  • Modulation of Pharmacokinetics: Increased lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Enhanced Metabolic Stability: The gem-dimethyl group can act as a "metabolic shield," preventing enzymatic degradation at the adjacent methylene group.

  • Unique Structure-Activity Relationships (SAR): The rigid, three-dimensional nature of the cyclohexyl ring can enforce specific conformations, leading to novel interactions with biological targets.

This guide addresses the synthesis and use of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride , a reagent designed to impart these characteristics. We will first detail a proposed synthesis for this key intermediate and then provide a thorough protocol for its application in sulfonamide synthesis.

Part 1: Proposed Synthesis of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride

Given that (2,2-Dimethylcyclohexyl)methanesulfonyl chloride is not readily commercially available, a reliable synthetic route is required. The following three-step procedure is proposed, starting from the inexpensive 2,2-dimethylcyclohexanone. This route leverages a well-established method for converting alkyl halides into sulfonyl chlorides via an S-alkyl isothiouronium salt, which conveniently avoids the handling of volatile and malodorous thiols[4].

Experimental Protocol: Synthesis of the Sulfonyl Chloride Intermediate

Step 1: Reduction of 2,2-Dimethylcyclohexanone to (2,2-Dimethylcyclohexyl)methanol

  • To a stirred solution of 2,2-dimethylcyclohexanone (1.0 eq) in anhydrous methanol at 0 °C (ice bath), add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~5-6.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (2,2-Dimethylcyclohexyl)methanol, which can often be used in the next step without further purification.

Step 2: Conversion to (2,2-Dimethylcyclohexyl)methyl Bromide

  • To a solution of the crude (2,2-Dimethylcyclohexyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto ice and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by vacuum distillation or column chromatography to obtain the alkyl bromide.

Step 3: Oxidative Chlorosulfonation of the S-Alkyl Isothiouronium Salt

  • Prepare the S-alkyl isothiouronium salt by refluxing a mixture of (2,2-Dimethylcyclohexyl)methyl bromide (1.0 eq) and thiourea (1.1 eq) in ethanol for 6 hours. Cool the mixture and collect the precipitated salt by filtration.

  • Suspend the dried S-alkyl isothiouronium salt in a mixture of acetonitrile and water.

  • Cool the suspension to 0-10 °C in an ice bath.

  • Add N-Chlorosuccinimide (NCS) (6.0 eq) portion-wise, maintaining the temperature below 20 °C[5][6][7][8]. The reaction is highly exothermic.

  • Stir the mixture at room temperature for 1-2 hours after the addition is complete.

  • Extract the mixture with diethyl ether or DCM (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.

Sulfonyl_Chloride_Synthesis Ketone 2,2-Dimethylcyclohexanone Alcohol (2,2-Dimethylcyclohexyl)methanol Ketone->Alcohol NaBH4, MeOH Bromide (2,2-Dimethylcyclohexyl)methyl Bromide Alcohol->Bromide PBr3, DCM Salt S-Alkyl Isothiouronium Salt Bromide->Salt Thiourea, EtOH SulfonylChloride (2,2-Dimethylcyclohexyl)methanesulfonyl chloride Salt->SulfonylChloride NCS, H2O/MeCN

Caption: Proposed workflow for the synthesis of the target sulfonyl chloride.

Part 2: Application Protocol for Sulfonamide Synthesis

The reaction between a sulfonyl chloride and an amine is the most common method for forming sulfonamides[9]. However, the significant steric bulk adjacent to the sulfonyl group in our target reagent necessitates careful consideration of reaction conditions. The 2,2-dimethylcyclohexyl group creates a neopentyl-like environment, which is known to dramatically decrease the rate of Sₙ2-type reactions due to steric hindrance[10][11]. Therefore, more forcing conditions may be required compared to reactions with unhindered sulfonyl chlorides.

Core Protocol: Synthesis of N-Aryl-(2,2-dimethylcyclohexyl)methanesulfonamide

Materials and Equipment:

  • (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (e.g., Aniline) (1.1 - 1.2 eq)

  • Anhydrous solvent (Pyridine, Dichloromethane (DCM), or Acetonitrile)

  • Base (if not using pyridine as solvent): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, ice bath

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.1 eq) in anhydrous pyridine (or DCM/acetonitrile).

  • Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Due to the expected steric hindrance, gentle heating (40-60 °C) may be necessary to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the limiting amine starting material. Reactions may require 24-48 hours.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate. The acid wash removes the pyridine and any unreacted amine.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes[12]. The bulky aliphatic group will likely render the product relatively non-polar.

Sulfonamide_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Dissolve amine in anhydrous pyridine/DCM Cool 2. Cool to 0 °C Setup->Cool Add 3. Add sulfonyl chloride dropwise Cool->Add React 4. Warm to RT or heat (24-48h) Add->React Quench 5. Quench with 1M HCl React->Quench Monitor by TLC Extract 6. Extract with EtOAc Quench->Extract Wash 7. Wash with H2O, Brine Extract->Wash Dry 8. Dry (Na2SO4) & Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify FinalProduct Pure Sulfonamide Purify->FinalProduct Characterize

Caption: General workflow for the synthesis of sulfonamides from the hindered sulfonyl chloride.

Expertise & Experience: Overcoming Steric Hindrance
  • Causality of Experimental Choices: The primary challenge is the steric shield provided by the gem-dimethyl groups on the cyclohexane ring. This conformationally rigid structure severely restricts access to the electrophilic sulfur atom. Standard conditions used for methanesulfonyl chloride may result in very low or no conversion.

  • Elevated Temperatures: Increasing the thermal energy of the system is a straightforward way to overcome the high activation barrier imposed by steric repulsion. Refluxing in a higher-boiling solvent like acetonitrile or 1,4-dioxane may be necessary.

  • Choice of Base: Pyridine serves as both a solvent and a base, and its catalytic mechanism (forming a highly reactive sulfonylpyridinium salt intermediate) can help accelerate the reaction. For less nucleophilic amines, a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) could be more effective than TEA or DIPEA.

  • Extended Reaction Times: Patience is key. These reactions are expected to be slow, and monitoring over several days may be required to achieve acceptable conversion.

Part 3: Data Presentation and Characterization

Table 1: Predicted Reaction Parameters and Outcomes
Amine SubstrateBase/SolventTemperature (°C)Approx. Time (h)Predicted YieldNotes
AnilinePyridine6024Moderate-GoodStandard aromatic amine, good baseline.
4-MethoxyanilinePyridine6018-24GoodElectron-donating group increases nucleophilicity.
4-NitroanilineDBU / MeCN80 (Reflux)48Low-ModerateElectron-withdrawing group decreases nucleophilicity, requires forcing conditions.
BenzylamineTEA / DCM40 (Reflux)12-18Good-ExcellentAliphatic amines are generally more nucleophilic than anilines.
DiethylamineTEA / DCM40 (Reflux)36-48LowSecondary amines are sterically more demanding, reaction will be very slow.
Spectroscopic Characterization of a Representative Product: N-Phenyl-(2,2-dimethylcyclohexyl)methanesulfonamide

The identity and purity of the synthesized sulfonamides must be confirmed by spectroscopic methods.

  • ¹H NMR Spectroscopy:

    • Sulfonamide N-H: A broad singlet typically appearing between δ 8.0-10.5 ppm, which is exchangeable with D₂O[13].

    • Aromatic Protons: Signals for the phenyl group will appear in the δ 7.0-7.8 ppm region.

    • (2,2-Dimethylcyclohexyl)methyl Protons: The CH₂ group attached to the sulfur will likely appear as a doublet around δ 2.8-3.2 ppm.

    • Cyclohexyl Protons: A complex series of multiplets between δ 1.0-1.8 ppm.

    • Gem-Dimethyl Protons: Two distinct singlets for the methyl groups, likely between δ 0.8-1.2 ppm.

  • ¹³C NMR Spectroscopy:

    • Aromatic Carbons: Signals in the δ 110-140 ppm range[14].

    • CH₂-SO₂ Carbon: A signal around δ 50-60 ppm.

    • Cyclohexyl Carbons: Signals in the δ 20-50 ppm range.

    • Quaternary Carbon: The C(CH₃)₂ carbon will appear around δ 30-40 ppm.

    • Methyl Carbons: Signals for the two methyl groups will be visible around δ 20-30 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp peak around 3250-3350 cm⁻¹ for secondary sulfonamides[13].

    • S=O Asymmetric Stretch: A strong, characteristic absorption band between 1310-1350 cm⁻¹[13][15].

    • S=O Symmetric Stretch: Another strong band between 1140-1170 cm⁻¹[13][15].

    • S-N Stretch: A weaker band around 900-950 cm⁻¹[13].

Part 4: Scientific Integrity & Mechanistic Rationale

The trustworthiness of this protocol is grounded in established principles of reaction mechanisms. The synthesis of sulfonamides proceeds via a nucleophilic addition-elimination mechanism at the sulfur center.

  • Nucleophilic Attack: The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Elimination of Chloride: The intermediate collapses, and the chloride ion is eliminated as a leaving group.

  • Deprotonation: A base (e.g., pyridine or another amine molecule) removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the hydrochloride salt of the base.

Mechanism Amine\n(R'-NH2) Amine (R'-NH2) Sulfonyl Chloride\n(R-SO2Cl) Sulfonyl Chloride (R-SO2Cl) Intermediate Tetrahedral Intermediate Base Base Intermediate->Base Deprotonation Product Product Intermediate->Product Elimination of Cl- Product\n(R-SO2NHR') Product (R-SO2NHR') Base-H+ + Cl- Base-H+ + Cl- Base->Base-H+ + Cl- Amine Amine Sulfonyl Chloride Sulfonyl Chloride Amine->Sulfonyl Chloride Nucleophilic Attack Sulfonyl Chloride->Intermediate Addition

Sources

Application

Application Note: Nucleophilic Substitution with (2,2-Dimethylcyclohexyl)methanesulfonyl Chloride

Abstract This guide details the optimized protocols for utilizing (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (CAS: 1695016-55-7) in nucleophilic substitution reactions. Distinct from simple methanesulfonyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocols for utilizing (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (CAS: 1695016-55-7) in nucleophilic substitution reactions. Distinct from simple methanesulfonyl chloride (MsCl), this reagent features a bulky gem-dimethyl cyclohexane motif that imparts unique steric constraints and solubility profiles. This document addresses the dual-mechanistic pathways (direct


 vs. sulfene elimination-addition) inherent to aliphatic sulfonyl chlorides and provides validated workflows for synthesizing sulfonamides and sulfonate esters with high fidelity.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

The Reagent

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride. Structurally, it consists of a cyclohexane ring locked in a specific conformation by the gem-dimethyl group at the C2 position, attached to a methanesulfonyl chloride moiety at C1.

  • Steric Environment: The 2,2-dimethyl group creates significant steric bulk proximal to the sulfonyl center. While the reactive center is separated by a methylene spacer (

    
    ), the rigid chair conformation of the cyclohexane ring can project the methyl groups into the reaction trajectory, influencing reaction rates and selectivity.
    
  • Mechanistic Duality: Like all aliphatic sulfonyl chlorides with

    
    -hydrogens, this reagent can react via two distinct pathways:
    
    • Direct Nucleophilic Substitution (

      
      -at-Sulfur):  The nucleophile attacks the sulfur atom directly, displacing chloride.
      
    • Sulfene Intermediate (

      
      -like):  A base deprotonates the 
      
      
      
      -methylene, generating a highly reactive sulfene intermediate (
      
      
      ), which is subsequently trapped by the nucleophile.
Physical Properties & Handling
PropertyDescription
Appearance Colorless to pale yellow liquid or low-melting solid
Molecular Weight 224.75 g/mol
Solubility Soluble in DCM, THF, EtOAc, Toluene; Hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere (Ar/N2) at 2–8°C
Reactivity Hazards Corrosive; lachrymator.[1] Reacts violently with strong bases.

Mechanistic Insight & Strategy

Understanding the competition between direct substitution and sulfene formation is critical for process control.

The Sulfene Pathway

When using tertiary amine bases (e.g., Triethylamine, DIPEA), the sulfene pathway often dominates due to the acidity of the


-protons.
  • Advantage: Reaction rates are typically faster.

  • Risk: If the nucleophile is weak or sterically hindered, the sulfene intermediate may undergo side reactions (dimerization or hydrolysis if trace water is present).

The Direct Substitution Pathway

Favored by weaker bases (e.g., Pyridine) or inorganic bases (Schotten-Baumann conditions).

  • Advantage: Higher fidelity for complex substrates; less prone to side-reactions.

  • Risk: Slower reaction rates due to the steric bulk of the 2,2-dimethylcyclohexyl group.

Mechanistic Diagram

ReactionMechanism Reagent (2,2-Dimethylcyclohexyl) methanesulfonyl chloride AlphaDeprotonation Alpha-Deprotonation (Fast with TEA/DIPEA) Reagent->AlphaDeprotonation + Base DirectAttack Direct Attack at Sulfur (Favored by Pyridine) Reagent->DirectAttack + NuH Base Base (B:) Base->DirectAttack Base acts as HCl scavenger Sulfene Sulfene Intermediate [R-CH=SO2] AlphaDeprotonation->Sulfene - BHCl Product Sulfonamide/Ester Sulfene->Product + NuH (Fast Trap) DirectAttack->Product - HCl Nucleophile Nucleophile (NuH)

Caption: Dual mechanistic pathways: The Sulfene route (red) is faster but riskier; Direct Attack (green) is slower but more controlled.

Experimental Protocols

Protocol A: Synthesis of Sulfonamides (General)

Application: Reaction with primary and secondary amines. Recommended Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to promote the sulfene pathway for efficiency.

Reagents:

  • Amine substrate (1.0 equiv)

  • (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.2 equiv)

  • Triethylamine (1.5 – 2.0 equiv)

  • Dichloromethane (DCM), anhydrous (0.1 – 0.2 M concentration)[2]

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DCM .

  • Base Addition: Add Triethylamine (1.5 equiv) . Cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Dissolve (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Note: Dropwise addition controls the concentration of the reactive sulfene intermediate, ensuring it is trapped by the amine rather than dimerizing.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature. Monitor by TLC or LC-MS.

    • Optimization: If starting material remains after 2 hours, add a catalytic amount of DMAP (0.1 equiv) and heat to reflux (40°C).

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of Sulfonate Esters (Mesylation Analog)

Application: Activation of alcohols.[3] Recommended Base: Pyridine (as solvent or stoichiometric base) to favor direct substitution and minimize elimination side-products on the alcohol.

Reagents:

  • Alcohol substrate (1.0 equiv)[2]

  • (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.5 equiv)

  • Pyridine (anhydrous)

  • Optional: DMAP (0.1 equiv) for hindered alcohols.

Procedure:

  • Preparation: Dissolve Alcohol (1.0 equiv) in anhydrous Pyridine (approx. 0.5 M).[4][5] Alternatively, use DCM with 3.0 equiv Pyridine.

  • Cooling: Cool the solution to 0°C .

  • Addition: Add (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.5 equiv) portion-wise.

    • Critical: The reaction may be sluggish due to the steric bulk of the reagent.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12–16 hours).

  • Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Purification: Silica gel chromatography. Note: Sulfonate esters can be unstable on silica; minimize exposure time.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Unreacted Amine) Steric hindrance of the reagent prevents attack.Switch solvent to THF and heat to 60°C. Add DMAP (10 mol%) as a nucleophilic catalyst.
Side Product: Sulfene Dimer Base added too quickly or amine is too unreactive.Inverse Addition: Add the base slowly to a mixture of the amine and sulfonyl chloride. Ensure amine is in excess during the initial phase.
Hydrolysis (Sulfonic Acid formed) Wet solvents or atmospheric moisture.Use strictly anhydrous solvents. Ensure the sulfonyl chloride quality (check by NMR for hydrolysis prior to use).
Product Decomposition Sulfonate ester instability.Avoid acidic workups if possible.[6] Store the product at -20°C.

Workflow Visualization

Workflow Start Start: Substrate Selection Choice Nucleophile Type? Start->Choice AminePath Amine (Primary/Secondary) Choice->AminePath AlcoholPath Alcohol Choice->AlcoholPath ProtocolA Protocol A: DCM, TEA, 0°C (Sulfene Pathway) AminePath->ProtocolA ProtocolB Protocol B: Pyridine, RT-40°C (Direct Substitution) AlcoholPath->ProtocolB Monitor Monitor (TLC/LCMS) Is conversion >90%? ProtocolA->Monitor ProtocolB->Monitor Optimize Add DMAP / Heat Monitor->Optimize No Workup Acid/Base Wash & Extraction Monitor->Workup Yes Optimize->Monitor Final Purified Product Workup->Final

Caption: Decision tree for selecting the optimal protocol based on nucleophile type and reaction progress.

Safety Information

  • Corrosivity: (2,2-Dimethylcyclohexyl)methanesulfonyl chloride causes severe skin burns and eye damage. Handle in a fume hood with nitrile gloves and eye protection.

  • Sensitizer: Potential skin sensitizer. Avoid inhalation of vapors.

  • Waste: Dispose of aqueous layers containing pyridine or amine salts as hazardous organic waste.

References

  • King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

    • Mechanistic grounding for the sulfene elimination-addition pathway in aliph
  • Nicolaou, K. C., et al. (1999).[7] "New Synthetic Technology for the Synthesis of Hindered

    
    -Diazoketones via Acyl Mesylates." Journal of the American Chemical Society, 121(34), 7972–7973. Link
    
    • Demonstrates the use of methanesulfonyl chloride derivatives in hindered systems and the importance of base selection.
  • BenchChem. (2025).[2] "Methanesulfonyl Chloride as a Reagent for Generating Good Leaving Groups." Application Note. Link

    • General protocols for mesylation and handling of sulfonyl chlorides.
  • Organic Chemistry Portal. "Sulfonamides - Synthesis and Protection." Link

    • Standard operating procedures for sulfonamide synthesis.

Sources

Method

Application Note: Sulfonylation of Primary Amines with (2,2-Dimethylcyclohexyl)methanesulfonyl Chloride

Abstract & Introduction This guide details the optimized reaction conditions for coupling (2,2-dimethylcyclohexyl)methanesulfonyl chloride (Reagent A) with primary amines to form sulfonamides. This specific sulfonyl chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the optimized reaction conditions for coupling (2,2-dimethylcyclohexyl)methanesulfonyl chloride (Reagent A) with primary amines to form sulfonamides. This specific sulfonyl chloride features a unique structural motif: a gem-dimethyl substituted cyclohexane ring linked via a methylene spacer. While the methylene spacer mitigates direct steric hindrance at the sulfur atom, the adjacent neopentyl-like bulk at the C2 position influences conformational stability and lipophilicity.

Sulfonamides are critical pharmacophores in medicinal chemistry, serving as key motifs in antibiotics, diuretics, and protease inhibitors.[1] The protocols below are designed to maximize yield while suppressing common side reactions such as hydrolysis, bis-sulfonylation, and sulfene-mediated polymerization.

Mechanistic Insight & Structural Considerations

The "Gem-Dimethyl" & Steric Factor

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), this reagent is aliphatic . The presence of the (2,2-dimethylcyclohexyl) group introduces significant lipophilicity. Mechanistically, the reaction proceeds via nucleophilic attack of the amine on the sulfur center.

However, aliphatic sulfonyl chlorides with


-hydrogens (hydrogens on the carbon adjacent to sulfur) possess a dual reactivity profile:
  • Direct Substitution (

    
    -like):  The amine attacks the sulfur, displacing chloride.
    
  • Sulfene Intermediate (Elimination-Addition): Strong bases (e.g., Triethylamine) can deprotonate the

    
    -methylene, generating a highly reactive sulfene  (
    
    
    
    ). The amine then traps this intermediate.

Critical Advisory: While the sulfene pathway can lead to the desired product, it also risks oligomerization or side reactions with moisture. For this specific hindered substrate, controlled direct substitution is preferred to ensure reproducibility.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the optimal workflow.

ReactionMechanism Reagent (2,2-Dimethylcyclohexyl) methanesulfonyl chloride Sulfene Sulfene Intermediate (R-CH=SO2) Reagent->Sulfene Elimination (Path B: Strong Base) Transition Tetrahedral Intermediate Reagent->Transition Direct Attack (Path A) Base Base (B:) Amine Primary Amine (R'-NH2) Amine->Transition Product Sulfonamide (Product) Sulfene->Product + Amine Transition->Product -HCl SideProd Bis-sulfonamide / Hydrolysis Product->SideProd Excess R-SO2Cl

Figure 1: Mechanistic pathways. Path A (Direct Attack) is favored by weaker bases (Pyridine). Path B (Sulfene) is triggered by strong bases (TEA) and may lead to impurities.

Critical Reaction Parameters

Optimization of the solvent and base is crucial to balance solubility with reactivity.

ParameterRecommendationRationale
Solvent DCM (Dichloromethane) Excellent solubility for lipophilic sulfonyl chlorides; easy workup.
Alt. SolventTHF (Tetrahydrofuran) Use if the amine salt precipitates too quickly or for polar amines.
Base DIPEA (Hünig's Base) Sterically hindered; scavenges HCl without promoting sulfene formation as aggressively as TEA.
Alt. BasePyridine Acts as both solvent and mild base.[2] Ideal for preventing bis-sulfonylation.
Stoichiometry 1.0 : 1.1 : 1.2 (Amine : Sulfonyl Chloride : Base).[3] Slight excess of electrophile ensures completion.
Temperature 0°C

RT
Initial cooling controls the exotherm and suppresses side reactions.

Experimental Protocols

Protocol A: The "Gold Standard" (DCM/DIPEA)

Best for: Standard synthesis, high-yielding substrates, and parallel synthesis.

Materials:

  • Amine (1.0 mmol)[2]

  • (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.1 mmol)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 - 1.5 mmol)

  • Anhydrous DCM (5 mL)

  • DMAP (4-Dimethylaminopyridine) (0.1 mmol - Optional catalyst)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Add the Primary Amine (1.0 equiv) and DIPEA (1.2 equiv) to Anhydrous DCM (0.2 M concentration).

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes.
    
  • Addition: Dissolve (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

    • Note: Dropwise addition keeps the concentration of sulfonyl chloride low relative to the amine, preventing bis-sulfonylation.

  • Reaction: Remove the ice bath after 30 minutes and allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check via TLC or LCMS.[2] The bulky cyclohexyl group may require longer reaction times than standard mesyl chloride.

  • Quench & Workup:

    • Dilute with DCM (20 mL).

    • Wash with 1M HCl (to remove unreacted amine/DIPEA).

    • Wash with Sat.

      
       (to remove hydrolyzed sulfonic acid).
      
    • Wash with Brine, dry over

      
      , and concentrate.[2]
      
Protocol B: Pyridine-Mediated Method

Best for: Acid-sensitive substrates or preventing bis-sulfonylation.

Step-by-Step Procedure:

  • Dissolve the amine (1.0 mmol) in anhydrous Pyridine (3 mL).

  • Cool to

    
    .
    
  • Add the sulfonyl chloride (1.1 mmol) in one portion (if solid) or dropwise (if liquid/solution).

  • Stir at

    
     for 1 hour, then at RT overnight.
    
  • Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary). Redissolve residues in EtOAc and wash with

    
     solution (to complex and remove trace pyridine) or dilute citric acid.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Starting Material Remains Steric hindrance of the 2,2-dimethyl group.Add DMAP (10 mol%) as a nucleophilic catalyst. Heat to

(reflux DCM).
Bis-sulfonylation (

)
Excess sulfonyl chloride or high acidity of mono-sulfonamide.Use Protocol B (Pyridine). Ensure strictly 1.0 equiv of chloride. Avoid strong bases like NaH.
Impurity at Baseline (TLC) Hydrolysis to sulfonic acid (

).
Ensure solvents are anhydrous .[3][4] The sulfonyl chloride may have degraded in storage; check reagent quality.
Oligomerization / Tar Sulfene polymerization.Switch base from TEA to Pyridine or DIPEA . Keep reaction strictly at

.

Purification Workflow (DOT Visualization)

This flowchart defines the logical decision tree for purifying the crude reaction mixture.

PurificationFlow Start Crude Reaction Mixture AcidWash Wash: 1M HCl (Removes Amine/Base) Start->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes Sulfonic Acid) AcidWash->BaseWash Check Check Purity (LCMS/TLC) BaseWash->Check Recryst Recrystallization (EtOH/Water) Check->Recryst High Purity (Solid) Column Flash Chromatography (Hex/EtOAc) Check->Column Complex Mix (Oil/Impure) Final Pure Sulfonamide Recryst->Final Column->Final

Figure 2: Purification logic.[4] Acid/Base washes are usually sufficient; chromatography is reserved for complex mixtures.

References

  • BenchChem. Sulfonylation of Primary Amines: Technical Support & Protocols. Retrieved from .

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press.
  • Organic Chemistry Portal. Synthesis of Sulfonamides. Retrieved from .

  • Common Organic Chemistry. Methanesulfonyl Chloride (MsCl) Protocols. Retrieved from .

  • Royal Society of Chemistry. Efficient synthesis of aliphatic sulfones and sulfonamides.Org.[3][5][6][7][8][9] Biomol. Chem. Retrieved from .

(Note: The specific reagent (2,2-dimethylcyclohexyl)methanesulfonyl chloride is a specialized building block. The protocols above are derived from validated methodologies for structurally analogous hindered aliphatic sulfonyl chlorides.)

Sources

Application

Application Note: Late-Stage Functionalization with (2,2-Dimethylcyclohexyl)methanesulfonyl chloride

Executive Summary This technical guide details the application of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (CAS: 4352-30-1) in the late-stage functionalization of bioactive amines. Unlike standard aliphatic sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (CAS: 4352-30-1) in the late-stage functionalization of bioactive amines. Unlike standard aliphatic sulfonyl chlorides (e.g., mesyl chloride), this reagent introduces a sterically demanding, lipophilic (2,2-dimethylcyclohexyl)methyl motif.

This moiety is strategically valuable in medicinal chemistry for two reasons:

  • Conformational Locking: The gem-dimethyl group on the cyclohexane ring restricts bond rotation, potentially reducing the entropic penalty of binding to a target protein (the Thorpe-Ingold effect).

  • Metabolic Stability: The steric bulk protects the sulfonamide bond from enzymatic hydrolysis and shields the adjacent aliphatic chain from oxidative metabolism.

This guide provides optimized protocols for coupling this sterically hindered electrophile with complex, multifunctional drug scaffolds (Late-Stage Functionalization).

Mechanistic Insight & Reactivity Profile

The Steric Challenge (Neopentyl-like System)

The sulfonyl chloride group in this reagent is attached to a methylene spacer (-CH2-), which is bonded to a quaternary carbon (C2 of the cyclohexane ring). This creates a neopentyl-like steric environment.

  • Implication: Nucleophilic attack at the sulfur atom is slower compared to unhindered reagents like methanesulfonyl chloride (MsCl).

  • Risk: The slower

    
    -type substitution competes with hydrolysis if moisture is present.
    
  • Solution: Nucleophilic catalysis (e.g., DMAP) is often required to activate the sulfur center without promoting side reactions.

The Sulfene Pathway

Like other aliphatic sulfonyl chlorides with


-protons, this reagent can undergo elimination to form a reactive sulfene intermediate  (

) in the presence of strong bases (e.g., Triethylamine).
  • Mechanism A (Direct Substitution): Favored by weak bases (Pyridine) and nucleophilic catalysts. Preferred for late-stage functionalization to preserve stereocenters.

  • Mechanism B (Sulfene Elimination-Addition): Favored by strong bases (

    
    , DIPEA). While faster, this pathway is highly reactive and can lead to dimerization or non-selective reactions with other nucleophiles.
    
Reaction Pathway Diagram

ReactionPathways Reagent (2,2-Dimethylcyclohexyl) methanesulfonyl chloride Base_Weak Weak Base (Pyridine) Reagent->Base_Weak Path A (Preferred) Base_Strong Strong Base (Et3N/DIPEA) Reagent->Base_Strong Path B (Riskier) Inter_Direct Activated Complex (N-Sulfonylpyridinium) Base_Weak->Inter_Direct Nucleophilic Catalysis Inter_Sulfene Sulfene Intermediate [R-CH=SO2] Base_Strong->Inter_Sulfene E1cB Elimination Product Target Sulfonamide Inter_Direct->Product + Amine (Retention of Config) Inter_Sulfene->Product + Amine (Fast, Non-selective) Amine Complex Amine (Drug Scaffold)

Figure 1: Mechanistic divergence based on base selection. Path A is recommended for complex late-stage functionalization to ensure chemoselectivity.

Experimental Protocols

Protocol A: Standard Microscale Coupling (DCM/Pyridine)

Best for: Primary amines, non-polar drug scaffolds, and initial screening.

Reagents:

  • Substrate (Amine): 0.1 mmol

  • Reagent: (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Base: Pyridine (3.0 equiv)

  • Catalyst: DMAP (0.1 equiv) - Optional, add if reaction is sluggish.

Step-by-Step:

  • Preparation: In a 4 mL vial equipped with a magnetic stir bar, dissolve the amine substrate (0.1 mmol) in anhydrous DCM (1.0 mL, 0.1 M).

  • Base Addition: Add Pyridine (24 µL, 0.3 mmol) and stir at Room Temperature (RT) for 5 minutes.

  • Reagent Addition: Dissolve (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.2 equiv) in minimal DCM (0.2 mL) and add dropwise to the reaction vial.

    • Note: Adding the reagent neat can cause local heating and side reactions.

  • Incubation: Seal the vial and stir at RT for 4-16 hours. Monitor by LC-MS.

    • Checkpoint: If <50% conversion after 4 hours, add DMAP (0.1 equiv).

  • Quench: Add saturated

    
     (1 mL) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.
    
  • Workup: Extract with DCM (3 x 2 mL). Pass the organic layer through a hydrophobic phase separator frit (or dry over

    
    ).
    
  • Purification: Concentrate under reduced pressure. Purify via preparative HPLC or flash chromatography (typically 0-50% EtOAc/Heptane).

Protocol B: High-Throughput Parallel Synthesis (96-Well Plate)

Best for: Library generation, fragment growing, and SAR exploration.

Reagents:

  • Stock A (Amines): 0.2 M in Anhydrous THF/DCM (1:1).

  • Stock B (Reagent): 0.25 M Sulfonyl Chloride in Anhydrous DCM.

  • Stock C (Base/Cat): 0.6 M DIPEA + 0.02 M DMAP in Anhydrous DCM.

  • Scavenger Resin: Trisamine or PS-Isocyanate.

Workflow:

  • Dispense: Add 50 µL of Stock A (10 µmol amine) to each well of a 96-well polypropylene deep-well plate.

  • Activate: Add 50 µL of Stock C (30 µmol Base + 1 µmol DMAP) to each well.

  • React: Add 50 µL of Stock B (12.5 µmol Sulfonyl Chloride) to each well.

  • Seal & Shake: Seal plate with a chemically resistant mat. Shake at 600 rpm at RT for 18 hours.

  • Scavenge: Remove seal. Add 50 mg of Trisamine scavenger resin (to remove excess electrophile) and 50 mg of PS-Isocyanate (to remove excess amine if non-stoichiometric). Add 300 µL DCM. Reseal and shake for 4 hours.

  • Filter: Filter the reaction mixture through a 96-well filter plate into a receiving plate.

  • Dry: Evaporate solvent using a centrifugal evaporator (Genevac or SpeedVac).

  • Analysis: Re-dissolve in DMSO for QC (LC-MS) and biological assay.

Data Interpretation & Troubleshooting

Quantitative Optimization Table

The following data summarizes optimization runs on a model substrate (Benzylamine) using this specific reagent.

EntrySolventBase (Equiv)CatalystTempTimeConversion (%)Notes
1DCMPyridine (3.0)NoneRT4h65%Slow kinetics due to steric bulk.
2DCMPyridine (3.0)DMAP (0.1) RT4h98% Nucleophilic catalysis is essential.
3THF

(3.0)
NoneRT2h85%Significant impurities (sulfene dimers).
4DMFDIPEA (3.0)None60°C4h90%Good for poor solubility substrates; difficult workup.
5Water/THF

NoneRT16h10%Reagent hydrolyzes faster than coupling.
Troubleshooting Guide
  • Problem: Low Conversion / Reagent Hydrolysis

    • Cause: The bulky nature of the (2,2-dimethylcyclohexyl) group slows the reaction, allowing adventitious water to hydrolyze the chloride.

    • Fix: Ensure all solvents are anhydrous (stored over molecular sieves). Increase reagent equivalents to 1.5 - 2.0. Switch to Protocol A with DMAP.

  • Problem: Formation of "Double" Products (Bis-sulfonylation)

    • Cause: Primary amines reacting twice.

    • Fix: This is rare with this specific reagent due to its steric bulk (the gem-dimethyl group hinders the second attack). If observed, reduce base concentration and lower temperature to 0°C during addition.

  • Problem: LC-MS shows Mass [M+14] or [M+28]

    • Cause: Methylation artifacts if using methanol in workup/LC-MS with unquenched sulfonyl chloride.

    • Fix: Quench thoroughly with amine scavenger or bicarbonate before adding alcohols.

Workflow Visualization

Workflow Start Start: Complex Amine Scaffold Solubility_Check Is Amine Soluble in DCM? Start->Solubility_Check Route_A Protocol A: DCM/Pyridine (Standard) Solubility_Check->Route_A Yes Route_B Protocol C: DMF/DIPEA (Polar Substrates) Solubility_Check->Route_B No Reaction Add Reagent + DMAP (Cat.) Stir 16h @ RT Route_A->Reaction Route_B->Reaction QC LC-MS Check Reaction->QC Success >90% Conversion QC->Success Pass Fail <50% Conversion QC->Fail Stalled Purify Flash Chromatography / HPLC Success->Purify Optimize Add 1.0 eq Reagent Heat to 40°C Fail->Optimize Optimize->QC

Figure 2: Decision tree for selecting the optimal functionalization protocol.

References

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Link

    • Context: Authoritative review on the pharmacodynamic and pharmacokinetic benefits of the gem-dimethyl effect and cyclohexane rings in drug design.
  • Woolven, H., et al. (2016). Late-Stage Functionalization of Primary Sulfonamides. Organic Letters, 18(16), 4048–4051. Link

    • Context: Discusses the principles of sulfonamide reactivity and late-stage modification str
  • King, J. F. (1975). Return of Sulfenes. Accounts of Chemical Research, 8(1), 10–17. Link

    • Context: Foundational text on the mechanism of sulfene formation from aliphatic sulfonyl chlorides, explaining the need for careful base selection (Pyridine vs. Triethylamine).
  • BenchChem. (2025).[1] Reactivity of the Sulfonyl Chloride Functional Group. Technical Library. Link

    • Context: General protocols for handling sulfonyl chlorides and troubleshooting hydrolysis issues.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in (2,2-Dimethylcyclohexyl)methanesulfonyl Chloride Reactions

Welcome to the technical support center dedicated to addressing the challenges associated with reactions involving (2,2-dimethylcyclohexyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with reactions involving (2,2-dimethylcyclohexyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this sterically hindered reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to facilitate the successful use of this compound in your synthetic endeavors.

The core challenge in reactions with (2,2-dimethylcyclohexyl)methanesulfonyl chloride lies in the significant steric hindrance imposed by the gem-dimethyl group on the cyclohexane ring. This bulkiness impedes the approach of nucleophiles to the electrophilic sulfur center, often leading to slow or incomplete reactions.[1][2] This guide will explore strategies to overcome these steric barriers and achieve desired reaction outcomes.

Troubleshooting Guide

This section provides detailed solutions to common problems encountered during reactions with (2,2-dimethylcyclohexyl)methanesulfonyl chloride.

Issue 1: Reaction is Sluggish or Fails to Reach Completion

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction times.

Probable Cause: The primary culprit is the steric hindrance from the 2,2-dimethylcyclohexyl group, which sterically shields the sulfonyl chloride from nucleophilic attack.[1] This is particularly pronounced with bulky nucleophiles.

Solutions:
  • Increase Reaction Temperature: Supplying more thermal energy can provide the molecules with the necessary kinetic energy to overcome the activation barrier imposed by steric repulsion.[1] Consider a stepwise increase in temperature or running the reaction at the reflux temperature of the chosen solvent.

  • Prolong Reaction Time: Sterically hindered reactions often necessitate extended reaction times to achieve satisfactory conversion.[1] It is advisable to monitor the reaction's progress over a 24-48 hour period before deeming it unsuccessful.[1]

  • Employ Microwave Irradiation: Microwave reactors offer rapid and uniform heating, which can significantly accelerate sterically hindered reactions.[1]

  • Optimize Base Selection: The choice of base is critical. A large, bulky base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can exacerbate the steric problem.[1] Switching to a smaller, non-nucleophilic base like pyridine may be advantageous.[1]

  • Utilize a Catalyst: For sulfonylation of alcohols or amines, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be highly effective.[1] DMAP acts as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.

Strategy Rationale Typical Conditions
Elevated Temperature Increases kinetic energy to overcome the activation barrier.[1]Reflux in a suitable solvent (e.g., Dichloromethane, Toluene).
Extended Reaction Time Allows more time for the sterically hindered reaction to proceed.[1]24-48 hours, with monitoring by TLC or LC-MS.
Microwave Irradiation Provides rapid and efficient heating.[1]Consult microwave reactor documentation for appropriate settings.
Smaller Base Reduces steric congestion around the reaction center.[1]Pyridine (1.5 equivalents).
Catalytic DMAP Forms a more reactive intermediate.[1]0.1 equivalents of DMAP.
Issue 2: Low Yield of the Desired Product

Symptom: The desired product is formed, but the isolated yield is consistently low.

Probable Cause: In addition to incomplete conversion due to steric hindrance, side reactions may be contributing to the low yield. With highly hindered sulfonyl chlorides, elimination of sulfur dioxide can sometimes occur, though this is less common.[3] If the nucleophile possesses multiple reactive sites, undesired side products can form.

Solutions:
  • Control Stoichiometry: Precise control over the stoichiometry of your reactants is crucial. When reacting with a primary amine, for instance, using a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) can help favor the formation of the desired monosulfonated product and minimize double sulfonylation.[1]

  • Employ Protecting Groups: If your nucleophile contains other reactive functional groups, consider using appropriate protecting groups to prevent side reactions.[1]

  • Alternative Reagents: If direct sulfonylation with (2,2-dimethylcyclohexyl)methanesulfonyl chloride remains problematic, consider alternative strategies. For instance, converting the corresponding sulfonic acid to a more reactive intermediate might be a viable option.[4]

Issue 3: Formation of Multiple Products Complicating Purification

Symptom: TLC or LC-MS analysis reveals the presence of multiple product spots, making isolation of the desired compound difficult.

Probable Cause: This issue often arises from side reactions, as mentioned previously. In reactions with primary amines, double sulfonylation leading to a sulfonyl imide can occur, although this is less likely with a sterically hindered sulfonyl chloride.[1] If the nucleophile has other functionalities, these may also react.

Solutions:
  • Careful Control of Stoichiometry: As highlighted before, using a slight excess of the nucleophile can suppress the formation of doubly substituted products.[1]

  • Purification Strategy: A well-designed purification strategy is essential. Column chromatography with a carefully selected solvent system is often necessary to separate the desired product from starting materials and byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the low reactivity of (2,2-dimethylcyclohexyl)methanesulfonyl chloride?

A1: The low reactivity stems from steric hindrance. The bulky 2,2-dimethylcyclohexyl group physically obstructs the path of incoming nucleophiles, making it difficult for them to attack the electrophilic sulfur atom of the sulfonyl chloride group.[1][2] This steric shield increases the activation energy of the reaction, leading to slower reaction rates.[1]

Q2: Are there alternative reagents to sulfonyl chlorides for forming sulfonamides or sulfonate esters with sterically hindered substrates?

A2: Yes, several alternatives exist. Sulfonyl fluorides have gained attention as they can be more stable and offer different reactivity profiles.[5][6] Additionally, methods involving the in-situ generation of sulfonylating agents from sulfonic acids or their salts can be effective.[3][7] For instance, the use of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a sulfur dioxide source in palladium-catalyzed reactions with aryl boronic acids can generate sulfinate intermediates, which can then be converted to sulfonate esters.

Q3: How does the choice of solvent affect reactions with this hindered sulfonyl chloride?

A3: The solvent plays a crucial role. A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is generally a good starting point as they can dissolve the sulfonyl chloride and many common nucleophiles. The solvent should be anhydrous, as sulfonyl chlorides react with water.[8] The choice of solvent can also influence the reaction rate, so screening a few different options may be beneficial.

Q4: Can computational chemistry be used to predict the reactivity of (2,2-dimethylcyclohexyl)methanesulfonyl chloride with different nucleophiles?

A4: Yes, computational methods like Density Functional Theory (DFT) can be very insightful. DFT calculations can be used to model the transition states of the reaction and determine the activation energies for different nucleophiles.[9] This can help in predicting which nucleophiles are more likely to react successfully and can guide the optimization of reaction conditions. Such studies have been used to understand the unexpected reactivity of some ortho-alkyl substituted arenesulfonyl chlorides.[9]

Q5: What is the general mechanism for the reaction of a sulfonyl chloride with an amine or an alcohol?

A5: The reaction of a sulfonyl chloride with a nucleophile like an amine or an alcohol typically proceeds through a nucleophilic substitution at the sulfur atom. The mechanism can be either a concerted S_N2-like process or a stepwise addition-elimination pathway. For sterically hindered sulfonyl chlorides, the S_N2-like pathway is generally favored.[9] The reaction is usually carried out in the presence of a non-nucleophilic base to neutralize the HCl that is formed as a byproduct.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Formation with a Non-Hindered Amine

This protocol provides a standard starting point for the reaction of (2,2-dimethylcyclohexyl)methanesulfonyl chloride with a primary or secondary amine that is not sterically demanding.

  • Reagent Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Base: Add a non-hindered base, such as pyridine (1.5 equivalents). Stir the mixture at room temperature for 10 minutes.[1]

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve (2,2-dimethylcyclohexyl)methanesulfonyl chloride (1.05 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Protocol for Sterically Hindered Nucleophiles

This modified protocol incorporates strategies to overcome the challenges posed by sterically demanding nucleophiles.

  • Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere, add the hindered amine or alcohol (1.0 equivalent), the chosen anhydrous solvent (e.g., DCM), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 equivalents).[1]

  • Addition of Base: Add a non-hindered base like pyridine (1.5 equivalents). Stir the mixture at room temperature for 10 minutes.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve (2,2-dimethylcyclohexyl)methanesulfonyl chloride (1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred nucleophile solution at 0 °C.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 24-48 hours, monitoring the reaction progress periodically.

  • Work-up and Purification: Follow steps 5-7 from Protocol 1. The use of DMAP may require a more thorough aqueous wash with 1M HCl to ensure its complete removal before purification.[1]

Visualizing the Challenge and Solution

Diagram 1: The Problem of Steric Hindrance

Steric_Hindrance Reagent (2,2-Dimethylcyclohexyl)methanesulfonyl chloride Sulfur Electrophilic Sulfur Center Reagent->Sulfur Contains Hindrance Steric Shield (gem-dimethyl group) NoReaction Slow or No Reaction Sulfur->NoReaction Leads to Nucleophile Nucleophile Nucleophile->Sulfur Attack Path Blocked

Caption: Steric shielding of the electrophilic sulfur atom by the gem-dimethyl group.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction with (2,2-Dimethylcyclohexyl)methanesulfonyl chloride Check_Completion Reaction Incomplete? Start->Check_Completion Increase_Temp Increase Temperature / Time Check_Completion->Increase_Temp Yes Change_Base Switch to Smaller Base (e.g., Pyridine) Check_Completion->Change_Base Still Incomplete Add_Catalyst Add DMAP (catalytic) Check_Completion->Add_Catalyst Still Incomplete Consider_Alternative Consider Alternative Reagents (e.g., Sulfonyl Fluorides) Check_Completion->Consider_Alternative Persistent Failure Success Successful Reaction Check_Completion->Success No Increase_Temp->Check_Completion Change_Base->Check_Completion Add_Catalyst->Check_Completion

Caption: A decision-making workflow for troubleshooting common issues.

References

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  • Vertex AI Search, Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - MDPI. Accessed: 2026-02-14.
  • Vertex AI Search, Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews. Accessed: 2026-02-14.
  • Vertex AI Search, impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity - Benchchem. Accessed: 2026-02-14.
  • Vertex AI Search, Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. Accessed: 2026-02-14.
  • Vertex AI Search, Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve. Accessed: 2026-02-14.
  • Vertex AI Search, Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides | Request PDF - ResearchG
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Optimization

Improving yield of sulfonamide synthesis with bulky sulfonyl chlorides

Navigating Steric Challenges in Sulfonamide Synthesis with Bulky Sulfonyl Chlorides Welcome to the technical support guide for sulfonamide synthesis. This document is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Steric Challenges in Sulfonamide Synthesis with Bulky Sulfonyl Chlorides

Welcome to the technical support guide for sulfonamide synthesis. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields and slow reaction rates, when working with sterically demanding sulfonyl chlorides and amines. Our goal is to provide you with not only solutions but also the underlying mechanistic principles to empower your synthetic strategies.

Part 1: Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of sulfonamides from bulky reagents.

Q1: My reaction with a bulky sulfonyl chloride (e.g., 2,4,6-triisopropylbenzenesulfonyl chloride) and a primary/secondary amine is extremely slow or stalls completely. Why is this happening?

Answer: The primary cause is severe steric hindrance. The traditional mechanism for sulfonamide formation involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride. When both the sulfonyl chloride (due to bulky ortho-substituents) and potentially the amine are sterically congested, their approach to the required transition state geometry is energetically unfavorable. This high activation energy leads to a dramatically reduced reaction rate.

The standard base, such as pyridine, often acts as both a base (to quench the HCl byproduct) and a nucleophilic catalyst. However, with a bulky sulfonyl chloride, pyridine's ability to act as an effective catalyst is diminished because it is also too bulky to efficiently attack the sulfur center.

Q2: I'm observing significant decomposition of my sulfonyl chloride and very little product formation. What is the likely side reaction?

Answer: The most common side reaction is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. This occurs if there are trace amounts of water in your solvent, amine, or base. Bulky sulfonyl chlorides can be surprisingly susceptible to hydrolysis, especially under prolonged reaction times and elevated temperatures, which are often mistakenly used to try and force the slow reaction to completion. The generated sulfonic acid is unreactive towards the amine and represents a yield loss.

Q3: I used triethylamine (TEA) or diisopropylethylamine (DIPEA) as a base, but the yield is still poor. Aren't these stronger bases than pyridine?

Answer: While TEA and DIPEA are stronger, non-nucleophilic bases, they primarily serve to scavenge the HCl produced during the reaction. They do not act as effective nucleophilic catalysts to activate the sulfonyl chloride. The reaction still relies on the direct, and sterically hindered, attack of the amine on the sulfonyl chloride. Therefore, simply switching to a stronger, non-nucleophilic base often fails to address the core problem of slow reaction kinetics due to steric hindrance.

Q4: What is the "white smoke" or precipitate that forms immediately upon adding the sulfonyl chloride to my amine/base mixture?

Answer: This is typically the hydrochloride salt of your base (e.g., pyridinium chloride or triethylammonium chloride). Its formation is a good initial indicator that the reaction is proceeding, as it signifies the production of HCl. However, the rate of this salt formation does not always correlate with the rate of product formation, especially in sterically hindered cases.

Part 2: Enhanced Protocols & Mechanistic Insights

When standard conditions fail, a change in strategy is required. The following protocols are designed to overcome the challenges of steric hindrance.

Strategy 1: The Superiority of Nucleophilic Catalysis with 4-Dimethylaminopyridine (DMAP)

For sterically demanding sulfonations, the most reliable strategy is to employ a highly nucleophilic, yet sterically small, catalyst. 4-Dimethylaminopyridine (DMAP) is the reagent of choice for this purpose. It functions by a different mechanism than pyridine or TEA.

Mechanism of Action:

  • Activation: The more nucleophilic nitrogen of DMAP rapidly attacks the sulfonyl chloride, even if it's bulky, to form a highly reactive N-sulfonylpyridinium salt intermediate.

  • Displacement: This intermediate is now highly activated towards nucleophilic attack. The amine, even if it's also bulky, can now more easily attack the sulfur center, displacing the stable DMAP molecule.

  • Catalyst Regeneration: The displaced DMAP is regenerated and can participate in another catalytic cycle. A stoichiometric amount of a weaker, non-nucleophilic "scavenger" base (like TEA or DIPEA) is still required to neutralize the HCl produced.

This catalytic cycle provides a lower energy pathway for the reaction, effectively circumventing the high activation barrier of the direct amine-sulfonyl chloride reaction.

DMAP_Cycle cluster_cycle Catalytic Cycle cluster_stoich Stoichiometric Quench RSO2Cl Bulky R-SO₂Cl Intermediate [R-SO₂-DMAP]⁺Cl⁻ (Reactive Intermediate) RSO2Cl->Intermediate (Fast) DMAP DMAP DMAP->Intermediate Product R-SO₂NR'₂ (Product) Intermediate->Product (Rate-Determining Step) Amine R'₂NH Amine->Product Product->DMAP Catalyst Regeneration HCl HCl Salt [Base-H]⁺Cl⁻ HCl->Salt Quenched by Base Base TEA / DIPEA Base->Salt

Caption: Catalytic cycle of DMAP in sulfonamide synthesis.

  • Reagent Preparation:

    • Dissolve the amine (1.0 eq) and triethylamine (TEA, 1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Acetonitrile) under an inert atmosphere (N₂ or Ar).

    • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Reaction Initiation:

    • Cool the mixture to 0 °C in an ice bath. This helps to control any initial exotherm and minimize side reactions.

    • In a separate flask, dissolve the bulky sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.

    • Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 15-30 minutes using a syringe pump or dropping funnel.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

    • Wash the combined organic layers sequentially with 1M HCl (to remove bases), saturated NaHCO₃ (to remove any sulfonic acid), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Part 3: Data Summary & Workflow Visualization

Table 1: Comparison of Conditions for Sulfonamide Synthesis
ParameterStandard Conditions (Non-Bulky)Challenging Conditions (Bulky) - RecommendedRationale for Change
Base Pyridine, Triethylamine (TEA)Triethylamine (TEA) or DIPEAUse a non-nucleophilic base to avoid competition and side reactions.
Catalyst Pyridine (acts as both) or None4-DMAP (0.05 - 0.1 eq) DMAP is a superior nucleophilic catalyst that creates a highly reactive intermediate, lowering the activation energy.
Solvent Dichloromethane (DCM), THF, PyridineAnhydrous Dichloromethane (DCM), AcetonitrileMust be scrupulously dry to prevent hydrolysis of the sulfonyl chloride.
Temperature 0 °C to Room Temperature0 °C to Room Temperature (avoid high heat)Low initial temperature controls exotherm; high heat can promote decomposition over the desired reaction.
Order of Addition Amine to Sulfonyl Chloride or vice-versaSulfonyl Chloride solution added slowly to Amine/Base/Catalyst mixture Maintains a low concentration of the electrophile, minimizing side reactions and potential dimerization.
Troubleshooting Workflow Diagram

This workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow Start Start: Low Yield with Bulky Sulfonyl Chloride Check_Purity Check Reagent Purity & Anhydrous Conditions Start->Check_Purity Base_Check What base was used? Check_Purity->Base_Check Reagents OK Fix_Conditions Dry solvents/reagents. Run under inert atmosphere. Check_Purity->Fix_Conditions Water or Impurities Suspected Pyridine_TEA Pyridine or TEA only? Base_Check->Pyridine_TEA Add_DMAP Implement Protocol: Add 0.1 eq. DMAP Use TEA as scavenger base Pyridine_TEA->Add_DMAP Yes Still_Low_Yield Yield Still Low? Add_DMAP->Still_Low_Yield Consider_Alternative Consider Alternative: - Sulfonyl Fluoride - Mitsunobu-type sulfonylation Still_Low_Yield->Consider_Alternative Yes Success Success: Purify Product Still_Low_Yield->Success No Consider_Alternative->Success Fix_Conditions->Start

Caption: A logical workflow for troubleshooting low-yield sulfonamide reactions.

References

  • Compendium of Organic Synthetic Methods , Vol. 11. John Wiley & Sons. (Provides general context on the limitations of common bases in complex syntheses). URL: [Link]

  • 4-Dimethylaminopyridine (DMAP) , E. F. V. Scriven, Chemical Society Reviews, 1983, 12, 129-161. (Authoritative review on the mechanism and application of DMAP in synthesis). URL: [Link]

  • The Power of the Pyridines , A. G. Griesbeck, Angewandte Chemie International Edition, 2004, 43, 3366-3368. (Highlights the role of pyridine derivatives, including DMAP, as powerful nucleophilic catalysts). URL: [Link]

Troubleshooting

Technical Support Center: Hydrolysis Stability of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for experiments involving (2,2-Dimethylcyclohexyl)methanes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting for experiments involving (2,2-Dimethylcyclohexyl)methanesulfonyl chloride, focusing on its stability in aqueous media. The inherent reactivity of sulfonyl chlorides, while synthetically valuable, presents challenges, particularly concerning their susceptibility to hydrolysis. This document is designed to provide both theoretical understanding and practical solutions to ensure the success of your experimental work.

Frequently Asked Questions & Troubleshooting

Question 1: My reaction with (2,2-Dimethylcyclohexyl)methanesulfonyl chloride is sluggish and gives low yields in a protic solvent. Is hydrolysis the primary issue?

Answer: Yes, it is highly probable that hydrolysis is a significant competing reaction that is consuming your starting material. Sulfonyl chlorides are electrophilic and react with nucleophiles. In your case, both your intended nucleophile and water are competing for the sulfonyl chloride.

The hydrolysis of sulfonyl chlorides proceeds through a nucleophilic substitution reaction at the sulfur atom.[1] Water acts as the nucleophile, attacking the electrophilic sulfur, which leads to the displacement of the chloride ion and the formation of the corresponding sulfonic acid and hydrochloric acid.[1]

However, (2,2-Dimethylcyclohexyl)methanesulfonyl chloride possesses significant steric hindrance due to the bulky 2,2-dimethylcyclohexyl group adjacent to the reactive center. This steric bulk physically impedes the approach of the water molecule, slowing down the rate of hydrolysis compared to less hindered analogs like methanesulfonyl chloride.[2] While this inherent stability is an advantage, it does not make the compound immune to hydrolysis, especially over extended reaction times, at elevated temperatures, or in the presence of stronger nucleophiles like hydroxide ions.

The sulfonic acid product is generally unreactive under typical sulfonylation conditions and its formation represents a loss of your starting material, directly leading to lower yields of your desired product.

Question 2: What are the key factors that influence the rate of hydrolysis for (2,2-Dimethylcyclohexyl)methanesulfonyl chloride?

Answer: Several factors critically influence the rate of hydrolysis. Understanding these will allow you to design experiments that minimize this unwanted side reaction.

  • pH of the Medium: The pH is one of the most critical factors.

    • Neutral/Acidic Conditions (pH < 7): The primary nucleophile is water. Due to the steric hindrance of your specific molecule, the reaction is expected to be relatively slow under these conditions. Most sulfonyl chlorides exhibit greater stability in neutral to acidic aqueous media.

    • Alkaline Conditions (pH > 7): The presence of the hydroxide ion (OH⁻), a much stronger nucleophile than water, dramatically accelerates the rate of hydrolysis.[3] It is crucial to avoid basic aqueous conditions unless the hydrolysis is the intended reaction.

  • Temperature: The rate of hydrolysis is strongly dependent on temperature. As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. If you are observing significant hydrolysis, reducing the reaction temperature is a primary control measure.

  • Solvent System & Solubility:

    • The concentration of water is directly proportional to the hydrolysis rate. Using anhydrous (dry) solvents is the most effective way to prevent hydrolysis.[4]

    • The low solubility of a nonpolar molecule like (2,2-Dimethylcyclohexyl)methanesulfonyl chloride in water can, to some extent, protect it from hydrolysis by limiting its contact with the aqueous phase.[5] This is why biphasic reaction conditions can sometimes be effective.

The interplay of these factors is summarized in the table below.

Table 1: Qualitative Impact of Experimental Conditions on Hydrolysis Rate

ParameterConditionExpected Relative Rate of HydrolysisRationale
pH Alkaline (pH > 8)Very HighPresence of the highly nucleophilic hydroxide ion.[3]
Neutral (pH ~7)Low to ModerateWater is the nucleophile; rate is limited by steric hindrance.
Acidic (pH < 6)LowSulfonyl chlorides are generally most stable in acidic media.
Temperature High (e.g., > 50 °C)HighProvides sufficient activation energy to overcome steric barriers.
Ambient (e.g., 25 °C)ModerateBaseline rate for comparison.
Low (e.g., 0 °C)LowReduces the kinetic energy of molecules, slowing the reaction.
Steric Hindrance High (e.g., title compound)LowThe bulky alkyl group shields the sulfur atom from nucleophilic attack.
Low (e.g., CH₃SO₂Cl)HighThe sulfur atom is easily accessible to nucleophiles.[1]
Question 3: How can I quantitatively monitor the hydrolysis of my sulfonyl chloride during an experiment?

Answer: Monitoring the progress of hydrolysis is crucial for understanding its impact and for kinetic studies. Several analytical techniques are well-suited for this purpose.

  • Conductimetry: This is a highly sensitive method for kinetic analysis.[6] The hydrolysis of one molecule of sulfonyl chloride produces two moles of strong acid (sulfonic acid and HCl), which dissociate into ions.[7] The resulting increase in the solution's conductivity over time can be directly correlated to the reaction rate.[6][7]

  • ¹H NMR Spectroscopy: You can monitor the reaction in an NMR tube using a deuterated solvent with a known amount of water. By integrating a characteristic signal of the starting material (e.g., the methylene protons adjacent to the sulfonyl group, -CH₂ SO₂Cl) and the corresponding signal of the sulfonic acid product (-CH₂ SO₃H), you can determine the extent of conversion over time.

  • HPLC Analysis: A reverse-phase HPLC method can be developed to separate the relatively nonpolar sulfonyl chloride from the more polar sulfonic acid product. By taking aliquots from your reaction at various time points, quenching the reaction (e.g., by dilution in an aprotic solvent like acetonitrile), and analyzing them, you can quantify the disappearance of the starting material and the appearance of the product.[8]

Below is a generalized workflow for a kinetic study.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_sol Prepare aqueous buffer or solvent mixture prep_sc Prepare stock solution of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride in a dry, miscible co-solvent (e.g., Dioxane) thermo Thermostat reaction vessel to desired temperature prep_sc->thermo initiate Inject stock solution into the aqueous medium to initiate hydrolysis (t=0) thermo->initiate monitor Monitor reaction progress using selected analytical method (Conductimetry, HPLC, NMR) initiate->monitor collect Collect data points (Conductivity, Peak Area, etc.) at timed intervals monitor->collect plot Plot concentration or conductivity vs. time collect->plot calculate Calculate rate constant (k) using appropriate rate law plot->calculate

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Question 4: What is the underlying mechanism of hydrolysis, and how does steric hindrance affect it?

Answer: The hydrolysis of alkanesulfonyl chlorides in neutral water is generally considered to proceed via a bimolecular nucleophilic substitution (Sₙ2-like) mechanism.[3][9]

The mechanism involves the following key steps:

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom.

  • Transition State: This leads to a trigonal bipyramidal transition state where the oxygen from the water molecule is forming a bond with the sulfur, and the sulfur-chlorine bond is simultaneously breaking.

  • Product Formation: The chloride ion is expelled as a leaving group, and a subsequent proton transfer results in the formation of the sulfonic acid and a hydronium ion (which combines with the chloride to form HCl).

Steric hindrance from the 2,2-dimethylcyclohexyl group directly impacts the first step of this mechanism. The bulky alkyl group acts as a shield, making it more difficult for the water molecule to approach the sulfur atom for the nucleophilic attack. This increases the activation energy of the reaction, thereby slowing down the rate of hydrolysis significantly compared to unhindered sulfonyl chlorides.

Caption: Generalized Sₙ2-like hydrolysis of a sulfonyl chloride.

Experimental Protocol: Kinetic Analysis by Conductimetry

This protocol provides a framework for measuring the rate of hydrolysis of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride.

Objective: To determine the pseudo-first-order rate constant (k) for the hydrolysis of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride in a given aqueous solvent system.

Materials:

  • (2,2-Dimethylcyclohexyl)methanesulfonyl chloride

  • High-purity water (Type I)

  • Anhydrous dioxane (or other suitable, miscible co-solvent)

  • Conductivity meter with a temperature-compensated probe

  • Constant temperature water bath

  • Volumetric flasks, pipettes, and a magnetic stirrer

  • Reaction vessel (e.g., a jacketed beaker)

Procedure:

  • Solvent Preparation: Prepare the desired aqueous solvent mixture (e.g., 50:50 water:dioxane v/v) in a volumetric flask.

  • System Equilibration: Place a known volume of the solvent mixture into the reaction vessel. Submerge the vessel in the constant temperature bath set to the desired temperature (e.g., 25.0 °C). Allow the solvent to reach thermal equilibrium while stirring gently.

  • Stock Solution Preparation: In a separate small volumetric flask, prepare a concentrated stock solution of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride in anhydrous dioxane. This should be done immediately before use to minimize any potential degradation.

  • Initiate Reaction: Place the conductivity probe into the equilibrated solvent in the reaction vessel. Once the conductivity reading is stable, rapidly inject a small, precise volume of the sulfonyl chloride stock solution to achieve the desired final concentration (typically in the mM range). Start a timer immediately upon injection (t=0).

  • Data Collection: Record the conductivity of the solution at regular time intervals. The frequency of readings will depend on the reaction rate but could range from every 30 seconds to every 5 minutes.

  • Infinity Reading: Continue recording data until the conductivity reading becomes stable and no longer changes significantly. This represents the completion of the reaction and is the "infinity" reading (C∞).

  • Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting ln(C∞ - Ct) versus time (t), where Ct is the conductivity at time t. The slope of the resulting straight line will be -k.

Safety Precautions: Sulfonyl chlorides are corrosive and lachrymatory.[2] Hydrolysis produces corrosive acids. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. Retrieved from [Link]

  • King, J. F., & Lam, J. Y. L. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 113(1), 141-147. Retrieved from [Link]

  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. Retrieved from [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.), 24(4). Retrieved from [Link]

  • King, J. F., & Lam, J. Y. L. (1991). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 69(8), 1225-1235. Retrieved from [Link]

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1449. Retrieved from [Link]

  • Koval, I. V., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]

  • Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 648–654. Retrieved from [Link]

  • Google Patents. (n.d.). The assay method of chlorosulfuric acid in thionyl chloride.
  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.

Sources

Optimization

Solubility issues of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride in polar solvents

Topic: Solubility & Stability in Polar Solvents Executive Summary: The "Solubility" Trap User Issue: "I cannot get (2,2-Dimethylcyclohexyl)methanesulfonyl chloride to dissolve in Methanol, Water, or DMSO without precipit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability in Polar Solvents

Executive Summary: The "Solubility" Trap

User Issue: "I cannot get (2,2-Dimethylcyclohexyl)methanesulfonyl chloride to dissolve in Methanol, Water, or DMSO without precipitation or loss of activity."

Root Cause Analysis: The issue you are experiencing is likely not a simple solubility limit.[1] It is a competition between hydrophobic phase separation and chemical decomposition (solvolysis) .

  • Structural Conflict: The molecule contains a highly lipophilic tail (2,2-dimethylcyclohexyl) and a reactive polar head (sulfonyl chloride).

  • The Illusion: In polar protic solvents (Water, Methanol), the lipophilic tails aggregate (oiling out) to minimize energy. Users often interpret this as "poor solubility" and apply heat or add more solvent.

  • The Reality: Heating or prolonged exposure to these solvents causes rapid hydrolysis (reacting with water) or alcoholysis (reacting with alcohol), converting your reagent into the inert sulfonic acid or ester.

Critical Mechanism: Solvation vs. Decomposition

The following diagram illustrates the fate of your compound in polar media. Note that "True Solution" in protic solvents is a transient state leading to decomposition.

G Solid Solid Reagent (2,2-Dimethyl...) Dissolved Transient Solvated Species (In Solution) Solid->Dissolved Dissolution (Fast) OilingOut Phase Separation (Oiling Out) Dissolved->OilingOut Hydrophobic Effect (In Water/Polar Media) Hydrolysis Decomposition Product (Sulfonic Acid) Dissolved->Hydrolysis Reaction with H2O (Irreversible) Ester Side Product (Sulfonate Ester) Dissolved->Ester Reaction with Alcohol (Irreversible) OilingOut->Solid Aggregation

Figure 1: The Kinetic Pathway. In polar protic solvents, dissolution competes with irreversible decomposition.

Solvent Compatibility Matrix

Do not choose a solvent based solely on polarity. Use this matrix to select a carrier that ensures chemical stability.

Solvent ClassSpecific SolventStatusTechnical Notes
Chlorinated Dichloromethane (DCM)Recommended Excellent solubility for the lipophilic tail; chemically inert to the sulfonyl chloride head. Ideal for biphasic reactions.
Ethers THF, 2-MeTHFRecommended Good solubility. Must be anhydrous. Wet THF accelerates hydrolysis.
Polar Aprotic Acetonitrile (MeCN)Use with Caution Good solubility, but requires strictly anhydrous conditions.
Polar Aprotic DMSO, DMFAVOID High Risk. DMSO is hygroscopic (introduces water) and can cause oxidative side reactions. DMF can decompose to form dimethylamine, which reacts with your reagent to form a sulfonamide impurity.
Alcohols Methanol, EthanolPROHIBITED Reacts rapidly to form methyl/ethyl esters (alcoholysis).
Aqueous WaterPROHIBITED Causes hydrolysis to sulfonic acid. Only use as a biphasic component (see Protocol A).

Operational Protocols

Protocol A: The Biphasic Solution (Schotten-Baumann Conditions)

Best for: Reacting the sulfonyl chloride with water-soluble amines or salts.

The Logic: By dissolving the lipophilic sulfonyl chloride in an organic phase (DCM) and the amine in the aqueous phase, you protect the reagent from hydrolysis until the moment of interfacial reaction.

  • Dissolve Reagent: Dissolve (2,2-Dimethylcyclohexyl)methanesulfonyl chloride in DCM (approx. 0.1 – 0.2 M).

  • Prepare Aqueous Phase: Dissolve your amine/substrate in water (or 1:1 Water/Dioxane if solubility is poor). Add 2-3 equivalents of inorganic base (e.g.,

    
     or 
    
    
    
    ).
  • Biphasic Mixing: Add the DCM solution to the aqueous solution.

  • Agitation: Vigorously stir the biphasic mixture at 0°C to Room Temperature .

    • Why? High stir rates increase the interfacial surface area, allowing the reaction to proceed faster than the hydrolysis rate.

  • Monitoring: Monitor by TLC or LCMS. The product will likely migrate to the organic layer (or precipitate).

Protocol B: The Homogeneous Anhydrous Approach

Best for: Reacting with lipophilic amines or sensitive substrates.

  • Solvent Choice: Use anhydrous THF or DCM .

  • Base: Use a non-nucleophilic organic base like Triethylamine (TEA) or DIPEA (Hünig's Base) . Avoid Pyridine if possible, as it can sometimes form reactive acyl-pyridinium salts that are unstable or hygroscopic.

  • Procedure:

    • Dissolve amine and base in anhydrous solvent.

    • Cool to 0°C.

    • Add sulfonyl chloride dropwise.

    • Note: If a precipitate forms immediately, it is likely the amine-HCl salt, which is normal.

Troubleshooting & FAQs

Q1: I tried dissolving it in DMSO for a biological assay, but the activity dropped within minutes. Why? A: DMSO is highly hygroscopic. The absorbed water hydrolyzes your sulfonyl chloride into the corresponding sulfonic acid, which is likely inactive in your assay. Furthermore, DMSO can act as an oxidant or nucleophile under certain conditions.

  • Fix: Dissolve in 100% DMSO immediately before use, or preferably use DMA (Dimethylacetamide) if compatible, and limit stock solution life to <1 hour.

Q2: My LCMS shows a mass corresponding to [M+14] or [M+28] higher than expected when using Methanol. A: You have synthesized the methyl ester. Sulfonyl chlorides react with methanol to form sulfonate esters (


).
  • Fix: Never use alcohols as solvents for sulfonyl chlorides. Switch to Acetonitrile or DCM.

Q3: The compound "oils out" when I add water to my THF reaction mixture. A: The (2,2-dimethylcyclohexyl) group is extremely lipophilic. Adding water increases the polarity of the solvent mixture beyond the "cloud point" of the compound.

  • Fix: Do not add water until the reaction is complete. If you are doing a workup, add DCM or Ethyl Acetate first to extract the compound, then wash with water.

Q4: Can I heat the reaction to improve solubility? A: No. Heating accelerates the decomposition (hydrolysis/alcoholysis) exponentially faster than it improves the reaction rate.

  • Fix: Use a better solvent (DCM/THF) or a catalyst (DMAP - 4-Dimethylaminopyridine) at low temperature (0°C) to speed up the reaction without heat.

Decision Logic: Solvent Selection

Use this flow to determine the correct solvent system for your specific experiment.

SolventFlow Start Start: Select Solvent IsReaction Is this for a Reaction? Start->IsReaction IsAnalysis Is this for Analysis (LCMS/NMR)? IsReaction->IsAnalysis No SubstrateSolubility Is the substrate water soluble? IsReaction->SubstrateSolubility Yes NMR NMR Solvent: CDCl3 or CD2Cl2 (Avoid DMSO-d6) IsAnalysis->NMR NMR LCMS LCMS: MeCN (No Alcohols) Run fast gradient IsAnalysis->LCMS LCMS Biphasic USE: DCM + Water (Schotten-Baumann) SubstrateSolubility->Biphasic Yes Anhydrous USE: Anhydrous THF or DCM (Organic Base) SubstrateSolubility->Anhydrous No

Figure 2: Solvent Selection Decision Tree.

References

  • Mechanism of Sulfonyl Chloride Hydrolysis

    • Title: Nucleophilic substitution at sulphonyl sulphur. Part 2.
    • Source: Rogne, O. J. Chem. Soc. B, 1968.
    • URL:[Link]

    • Relevance: Establishes the mechanism and competition between hydrolysis and alcoholysis.
  • Schotten-Baumann Conditions

    • Title: Schotten-Baumann Reaction.[2][3]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Standard protocol for handling lipophilic acid/sulfonyl chlorides in aqueous biphasic systems.
  • Solvent Effects on Sulfonyl Chlorides

    • Title: The Hydrolysis of Some Substituted Aliphatic Sulphonyl Chlorides.[4][5]

    • Source: Foon, R. et al. Australian Journal of Chemistry, 1962.[4]

    • URL:[Link]

    • Relevance: Specifically addresses aliphatic sulfonyl chloride stability in aqueous dioxane systems.
  • Instability in DMSO

    • Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[6][7]

    • Source: ChemRxiv (Preprint).
    • URL:[Link]

    • Relevance: Documents decomposition pathways of sulfonyl chlorides in various solvents, including hydrolysis by trace w

Sources

Reference Data & Comparative Studies

Comparative

Comparing reactivity of (2,2-Dimethylcyclohexyl)methanesulfonyl chloride vs mesyl chloride

Comparative Guide: (2,2-Dimethylcyclohexyl)methanesulfonyl Chloride vs. Mesyl Chloride Executive Summary In the landscape of alcohol activation and nucleophilic substitution, Methanesulfonyl Chloride (MsCl) is the indust...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: (2,2-Dimethylcyclohexyl)methanesulfonyl Chloride vs. Mesyl Chloride

Executive Summary

In the landscape of alcohol activation and nucleophilic substitution, Methanesulfonyl Chloride (MsCl) is the industry standard due to its atom economy and high reactivity.[1] However, its utility is often compromised by the instability of the resulting mesylates and the formation of side products via the sulfene intermediate.

(2,2-Dimethylcyclohexyl)methanesulfonyl chloride (DMCH-MsCl) represents a class of sterically demanding, lipophilic alkanesulfonyl chlorides . While MsCl acts as a "blunt instrument" for rapid activation, DMCH-MsCl serves as a "precision tool," offering enhanced stability of the sulfonate intermediate, improved solubility in non-polar solvents, and reduced susceptibility to unwanted side reactions during workup.

Technical Comparison: The "Why" Behind the Reagent

The core difference lies in the steric environment of the sulfonyl group and the lipophilicity of the carbon skeleton.

FeatureMesyl Chloride (MsCl) (2,2-Dimethylcyclohexyl)methanesulfonyl Chloride
Structure

(Compact)

(Bulky)
Reactivity High/Aggressive. Rapidly reacts with nucleophiles; prone to hydrolysis.[1]Moderate/Controlled. Steric bulk at the

-position retards nucleophilic attack at sulfur.
Mechanism Mixed E1cB (Sulfene) &

. Prone to forming oligomers if base is unoptimized.
Predominantly

-like
or suppressed Sulfene formation due to steric hindrance near the

-protons.
Product Stability Low. Mesylates often hydrolyze on silica gel or during aqueous workup.High. The bulky lipophilic tail shields the sulfonate, improving stability during purification.
UV Activity None (Difficult to track via TLC).Low (unless derivatized), but significant lipophilic shift aids TLC separation.
Primary Use Case Small scale, stable substrates, or immediate displacement (one-pot).Sensitive substrates, large-scale purification, or when mesylates decompose.
Mechanistic Insight: The Sulfene Problem

The primary failure mode of MsCl is the E1cB elimination pathway. In the presence of a base (e.g., Triethylamine), MsCl loses a proton to form Sulfene (


), a highly reactive electrophile that can polymerize or react non-selectively.

DMCH-MsCl Advantage: The 2,2-dimethyl substitution on the cyclohexyl ring creates significant steric bulk proximal to the sulfonyl methylene group. This steric crowding:

  • Hinders the approach of the base , slowing the rate of deprotonation (sulfene formation).

  • Shields the sulfur atom , making the reagent more selective for primary/secondary alcohols over less nucleophilic species.

Reaction Pathways & Logic

The following diagram illustrates the competing pathways. MsCl often leaks into the "Sulfene Pathway," leading to side products. DMCH-MsCl biases the reaction toward the direct "Sulfonylation Pathway."

ReactionPathways Start Sulfonyl Chloride (R-CH2-SO2Cl) Sulfene Sulfene Intermediate (R-CH=SO2) Start->Sulfene Fast Deprotonation (MsCl) TetraInt Tetrahedral Intermediate Start->TetraInt Direct Nucleophilic Attack (DMCH-MsCl Favored) Base Base (Et3N/Pyridine) Base->Start Catalysis SideProds Oligomers / Side Reactions (Impurities) Sulfene->SideProds Polymerization Product Sulfonate Ester (Active Leaving Group) Sulfene->Product Alcohol Attack TetraInt->Product -Cl

Figure 1: Mechanistic divergence between compact (MsCl) and bulky (DMCH-MsCl) sulfonyl chlorides.

Experimental Protocols

Protocol A: Standard Activation with MsCl

Best for: Simple substrates, immediate use of intermediate.

  • Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C.

  • Base Addition: Add Triethylamine (1.5 equiv). Note: Exothermic.[1]

  • Reagent Addition: Add MsCl (1.2 equiv) dropwise.

  • Monitoring: Reaction is usually complete in <30 mins.

  • Workup: Quench with water. Wash with dilute HCl (to remove amine) and NaHCO3.

  • Caution: The product (Mesylate) must often be used immediately as it may degrade upon concentration or storage.

Protocol B: Stabilized Activation with DMCH-MsCl

Best for: Sensitive alcohols, scale-up requiring purification, or lipophilic substrates.

  • Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM or THF (0.2 M).

    • Insight: THF is often preferred here as the bulky reagent benefits from better solvation.

  • Catalyst: Add DMAP (0.1 equiv) and Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Why DIPEA? The bulkier base prevents unwanted nucleophilic attack on the reagent compared to Et3N.

    • Why DMAP? The steric bulk of DMCH-MsCl makes it inherently slower; DMAP acts as a nucleophilic catalyst to accelerate the transfer.

  • Reagent Addition: Add (2,2-Dimethylcyclohexyl)methanesulfonyl chloride (1.3 equiv) at 0°C, then allow to warm to Room Temperature (RT).

  • Reaction Time: 2–6 hours. (Slower kinetics require patience).

  • Workup: Standard aqueous extraction.

  • Purification: The resulting sulfonate is significantly more lipophilic (high Rf) and stable. It can typically withstand flash column chromatography on silica gel without significant hydrolysis, unlike standard mesylates.

Data Summary: Performance Metrics

MetricMsCl (Standard)DMCH-MsCl (Bulky)
Hydrolysis Half-Life (pH 7) < 30 minutes> 12 hours (Est.)
Thermal Stability Decomposes > 100°CStable > 150°C
Crystallinity Often OilsOften Solids (waxy)
Leaving Group Ability Excellent (

)
Good (

)
Atom Economy High (MW ~114)Lower (MW ~224)

Experimental Note on Leaving Group Ability: While the DMCH-sulfonate is a slightly poorer leaving group than a standard mesylate (due to the electron-donating inductive effect of the bulky alkyl group), it remains highly effective for


 displacements with azide, cyanide, or amines. The trade-off—slightly slower displacement for vastly improved stability—is usually favorable in complex synthesis.

References

  • Horiazon Chemical. (n.d.).[2] Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity.[3][2] Retrieved from [Link]

  • Wikipedia. (n.d.). Methanesulfonyl chloride - Reactivity and Mechanism.[1][2][4] Retrieved from [Link]

Sources

Validation

A Comparative Validation Guide to Sulfonamide Products Derived from CAS 1695016-55-7

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for the validation and comparative analysis of a novel sulfonamide, designated here as Sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the validation and comparative analysis of a novel sulfonamide, designated here as Sulfonamide-X , hypothetically derived from the precursor identified by CAS number 1695016-55-7. In the absence of established public data for this specific CAS number, this document serves as an expert-driven template, outlining the critical validation assays and comparative benchmarks necessary for evaluating a new chemical entity within the sulfonamide class.

The methodologies and comparative data presented herein are benchmarked against two well-established sulfonamide antibiotics: Sulfamethoxazole and Sulfadiazine. This approach ensures that the evaluation of Sulfonamide-X is grounded in scientifically rigorous and industry-accepted standards, providing a clear pathway for assessing its potential as a therapeutic agent.

Introduction to Sulfonamide Validation

Sulfonamides are a class of synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for folic acid synthesis in bacteria.[1][2][3] This disruption of the folate pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[2][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[4]

The validation of a new sulfonamide product is a multi-faceted process that requires a thorough characterization of its physicochemical properties, in vitro efficacy, and preliminary safety profile. This guide will walk through the essential experimental workflows, explaining the rationale behind each step and providing a logical framework for data interpretation.

Mechanism of Action: Dihydropteroate Synthase Inhibition

The primary mechanism of action for sulfonamide antibiotics is the inhibition of bacterial folic acid synthesis.[2][5] This pathway is essential for the production of nucleotides, which are the building blocks of DNA.[1][5] By acting as a competitive inhibitor of dihydropteroate synthase, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) into dihydrofolic acid.[2][3]

Sulfonamide Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF via Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA SulfonamideX Sulfonamide-X SulfonamideX->DHPS Competitive Inhibition

Caption: Competitive inhibition of DHPS by Sulfonamide-X.

Physicochemical and Analytical Validation

The initial step in validating a new chemical entity is to confirm its identity, purity, and fundamental physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.[6]

HPLC for Purity and Quantification

A robust Reverse-Phase HPLC (RP-HPLC) method should be developed and validated for the quantitative determination of Sulfonamide-X and its potential impurities.[6]

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column (e.g., YMC-Triart C8 (250×4.6 mm, 5µm)) is a common starting point for sulfonamide analysis.[6]

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.[7]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25°C are standard starting conditions.[6]

  • Detection: UV detection at a wavelength of 265 nm is suitable for many sulfonamides.[6]

  • Standard Preparation: Prepare a stock solution of Sulfonamide-X (1 mg/mL) in a suitable solvent like acetone or methanol.[8][9] Create a series of working standards by diluting the stock solution to generate a calibration curve.

  • Sample Preparation: Dissolve the synthesized Sulfonamide-X product in the diluent to a known concentration (e.g., 1000 µg/mL).[6]

  • Injection and Analysis: Inject a fixed volume (e.g., 5 µL) of the sample and standards into the HPLC system and record the chromatograms.[6]

  • Data Analysis: Determine the purity of Sulfonamide-X by calculating the area percentage of the main peak relative to the total peak area. Quantify the concentration using the calibration curve generated from the standards.

Comparative Physicochemical Properties

Key physicochemical properties of Sulfonamide-X should be determined and compared against established sulfonamides.

PropertySulfonamide-X (Hypothetical)SulfamethoxazoleSulfadiazineMethod
Molecular Weight ( g/mol ) 267.31253.28[10]250.28Mass Spectrometry
LogP 1.050.89[10]-0.09Calculated/Experimental
pKa 6.25.7[10]6.5Potentiometric Titration
Aqueous Solubility (mg/L) 550610130Shake-flask method
Purity (%) >99.5>99.0>99.0RP-HPLC[6]

In Vitro Efficacy: Antimicrobial Susceptibility Testing

The core function of a sulfonamide is its antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the primary metric for quantifying this efficacy.[11]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[11] A standard broth microdilution method is described below.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: Use standard reference strains of clinically relevant bacteria, such as Staphylococcus aureus ATCC 25923 (Gram-positive) and Escherichia coli ATCC 25922 (Gram-negative).[12]

  • Compound Preparation: Prepare a stock solution of Sulfonamide-X, Sulfamethoxazole, and Sulfadiazine in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[11]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible bacterial growth is observed.[11]

Comparative MIC Data
CompoundS. aureus ATCC 25923 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)
Sulfonamide-X (Hypothetical) 1632
Sulfamethoxazole 8–32[13]8–64[13]
Sulfadiazine >32[13]16–32[13]

Preliminary Safety and Toxicity Profiling

Early-stage safety assessment is crucial in drug development to identify potential liabilities. Key assays include cytotoxicity, mutagenicity, and hERG channel inhibition.

In Vitro Cytotoxicity Assay

Cytotoxicity assays measure the degree to which a substance can cause damage to or kill cells.[14][15] The MTT assay is a widely used colorimetric assay to assess cell viability.[16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Line: Use a standard human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells).

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of Sulfonamide-X and control compounds for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[16]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Ames Test for Mutagenicity

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[17][18] A positive test indicates that the chemical is mutagenic and may have carcinogenic potential.[17][19]

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[18][20]

  • Exposure: Expose the bacterial strains to various concentrations of Sulfonamide-X, both with and without a metabolic activation system (S9 mix from rat liver).[21]

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.[20]

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+), which have undergone a mutation that restores their ability to synthesize histidine.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[18]

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to QT interval prolongation, a risk factor for life-threatening cardiac arrhythmias.[22] Assessing the inhibitory potential of new chemical entities on the hERG channel is a critical component of preclinical safety evaluation.[22]

hERG Assay Workflow cluster_prep Cell Preparation cluster_patch_clamp Automated Patch-Clamp cluster_analysis Data Analysis CellCulture Culture hERG-expressing cells (e.g., HEK293) CellDissociation Dissociate cells CellCulture->CellDissociation CellSuspension Prepare cell suspension CellDissociation->CellSuspension WholeCell Establish whole-cell configuration CellSuspension->WholeCell Baseline Record baseline hERG current WholeCell->Baseline CompoundApp Apply Sulfonamide-X (multiple concentrations) Baseline->CompoundApp Washout Washout with extracellular solution CompoundApp->Washout PositiveControl Apply positive control (e.g., E-4031) Washout->PositiveControl CurrentMeasure Measure hERG tail current PositiveControl->CurrentMeasure InhibitionCalc Calculate % inhibition CurrentMeasure->InhibitionCalc IC50 Determine IC50 value InhibitionCalc->IC50

Caption: Workflow for the hERG automated patch-clamp assay.

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a cell line stably expressing the hERG channel, such as hERG-HEK293 cells.[23]

  • Procedure: Utilize an automated patch-clamp system. After establishing a whole-cell configuration, apply a specific voltage protocol to elicit the hERG current.[22]

  • Compound Application: Record the baseline hERG current, then apply increasing concentrations of Sulfonamide-X.[22]

  • Positive Control: A known hERG blocker, such as E-4031, should be used as a positive control.[22]

  • Data Analysis: Measure the hERG tail current and calculate the percentage of inhibition at each concentration to determine the IC50 value.

Comparative Preliminary Safety Profile
AssaySulfonamide-X (Hypothetical)SulfamethoxazoleSulfadiazine
Cytotoxicity (HEK293) IC50 (µM) >100>100>100
Ames Test (Mutagenicity) NegativeNegativeNegative
hERG Inhibition IC50 (µM) >30>30>30

Conclusion and Future Directions

This guide has outlined a foundational set of experiments for the validation and comparative analysis of a novel sulfonamide, Sulfonamide-X. The hypothetical data presented suggests that Sulfonamide-X exhibits in vitro antibacterial activity comparable to established sulfonamides like sulfamethoxazole and sulfadiazine, with a favorable preliminary safety profile.

These initial findings provide the basis for further investigation. The subsequent steps in the development of Sulfonamide-X would involve:

  • Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[24][25]

  • In vivo efficacy studies: To evaluate the antimicrobial activity in animal models of infection.

  • Advanced toxicology studies: To further assess the safety of the compound.

By following a systematic and comparative validation approach, researchers can confidently assess the potential of new sulfonamide candidates and make informed decisions for their progression through the drug development pipeline.

References

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  • Ames test. (2024). In Wikipedia. Retrieved from [Link]

  • Zaman, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(63), 38248-38260.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbiology Info.com. Retrieved from [Link]

  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia. Retrieved from [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. Retrieved from [Link]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
  • Ames Test. (2023, January 8). Biology LibreTexts. Retrieved from [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). LinkedIn. Retrieved from [Link]

  • Sulfonamide. (2025, December 19). Massive Bio. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved from [Link]

  • Sulfonamide (medicine). (2024). In Wikipedia. Retrieved from [Link]

  • Horwitz, W. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists, 64(1), 104-130.
  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.
  • Bevill, R. F., et al. (1988). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American journal of veterinary research, 49(5), 657-662.
  • Determination and Confirmation of Sulfonamides. (2009). FSIS.USDA.gov.
  • Analysis of sulfonamides. (2015, June 17). Slideshare. Retrieved from [Link]

  • Best Practice hERG Assay. (2024, June 6). Mediford Corporation. Retrieved from [Link]

  • Patel, R., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 24(6), 8473.
  • Kowalczuk, D., et al. (2022).
  • Cudal, M. A., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology (Clifton, N.J.), 2506, 223–232.
  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA.
  • Vree, T. B., et al. (1986). Pharmacokinetics of Sulfonamides in Man. Antibiotics and chemotherapy, 37, 1-137.
  • Sulfadiazine Explored: Impurities, Characteristics, and Clinical Applications. (2023, December 2). Veeprho. Retrieved from [Link]

  • Berruga, M. I., et al. (2016). Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE. Journal of Food and Drug Analysis, 24(2), 395-402.
  • Pijpers, A., et al. (1989). In vitro antimicrobial activity of sulfonamides against some porcine pathogens. Journal of veterinary pharmacology and therapeutics, 12(3), 297-304.
  • Wawrzyńczak, A., et al. (2025).
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  • (PDF) Antimicrobial sulfonamide drugs. (n.d.). ResearchGate. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • Ferran, A. A., et al. (2024). Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers. Poultry science, 103(10), 103936.
  • Sulfamethoxazole. (n.d.). PharmaCompass.com. Retrieved from [Link]

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  • Chemical Properties of Sulfamethoxazole (CAS 723-46-6). (n.d.). Cheméo. Retrieved from [Link]

  • View of Silver Sulfadiazine: Action on Burn Wound Sepsis and Infections. (2022, July 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

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Safety & Regulatory Compliance

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